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Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Architecture and Synthetic Utility of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate in Targeted Therapeutics

Executive Summary Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (CAS: 1565709-19-4) is a highly specialized, polyfunctional aromatic building block that has emerged as a critical intermediate in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (CAS: 1565709-19-4) is a highly specialized, polyfunctional aromatic building block that has emerged as a critical intermediate in modern medicinal chemistry[1]. Its unique 1,2,3-trisubstituted benzene architecture makes it a privileged precursor for the synthesis of 1-substituted benzimidazole-7-carboxylates. These bicyclic systems are core pharmacophores in a variety of targeted therapeutics, including serine/threonine kinase inhibitors (e.g., PIM, DYRK1A, and Aurora kinases)[2], PI3K inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitors[3].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and step-by-step, self-validating synthetic protocols designed for drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior during synthesis and purification. The compound features a delicate balance of electron-withdrawing and electron-donating groups that dictate its reactivity[4].

Quantitative Physicochemical Data
PropertyValueCausality / Impact on Reactivity
Chemical Formula C₁₁H₁₆N₂O₃Dictates the mass-to-charge ratio (m/z 225.1[M+H]⁺) for LC-MS validation.
Molecular Weight 224.26 g/mol Ideal low-molecular-weight building block for fragment-based drug design (FBDD).
CAS Number 1565709-19-4Unique registry identifier for sourcing and compliance[1].
H-Bond Donors 3 (Primary & Secondary Amines)Provides critical nucleophilic centers for intermolecular condensation.
H-Bond Acceptors 5 (Ester, Ether, Amines)Enhances aqueous solubility and dictates silica gel affinity during chromatography.
Topological Polar Surface Area ~74.5 ŲEnsures the final drug candidate maintains favorable membrane permeability.
Structural Analysis
  • The C1 Methyl Ester: Serves as a robust protecting group for the carboxylic acid during upstream synthesis. Post-cyclization, it acts as a diversification point (e.g., amidation to form PARP inhibitor motifs or hydrolysis for Angiotensin II receptor antagonists)[5].

  • The C2 Secondary Amine (2-Methoxyethyl tail): The 2-methoxyethyl group is a classic bioisostere used to improve aqueous solubility in kinase inhibitors. Synthetically, it directs the regioselectivity of benzimidazole formation, ensuring the N1 position is exclusively alkylated[2].

  • The C3 Primary Amine: Acting as the primary nucleophile, this group initiates condensation reactions with orthoesters or aldehydes to close the imidazole ring.

De Novo Synthesis: A Self-Validating Methodology

The synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate relies on a highly reliable two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

SynthesisWorkflow SM Methyl 2-fluoro-3-nitrobenzoate Int1 Methyl 2-((2-methoxyethyl)amino) -3-nitrobenzoate SM->Int1 Step 1: SNAr Reagent1 2-Methoxyethylamine DIPEA, THF (60°C) Reagent1->Int1 Product Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (CAS: 1565709-19-4) Int1->Product Step 2: Nitro Reduction Reagent2 H2 (1 atm), Pd/C MeOH (25°C) Reagent2->Product

Synthetic workflow for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate via SNAr and reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: We utilize Methyl 2-fluoro-3-nitrobenzoate rather than the chloro-analog. The highly electronegative fluorine atom strongly polarizes the C-F bond, stabilizing the anionic Meisenheimer intermediate during the rate-determining addition step. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to neutralize the generated HF without risking ester hydrolysis.

Protocol:

  • Dissolve Methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous THF (0.2 M).

  • Add DIPEA (2.0 eq) followed by dropwise addition of 2-methoxyethylamine (1.1 eq) at 0°C.

  • Heat the reaction to 60°C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating; the solution will transition to a deep yellow/orange color, characteristic of nitroaromatic SNAr products.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield Methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate.

Step 2: Catalytic Nitro Reduction

Causality & Design: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is chosen for its chemoselectivity. It cleanly reduces the nitro group to a primary aniline without cleaving the aliphatic ether or hydrolyzing the ester.

Protocol:

  • Dissolve the intermediate from Step 1 in Methanol (0.1 M).

  • Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent ignition.

  • Purge the flask with H₂ gas and stir vigorously at 25°C under 1 atm of H₂ for 6 hours.

  • IPC: The disappearance of the deep yellow color indicates complete reduction to the aniline. LC-MS should confirm a mass shift from the nitro precursor to m/z 225.1[M+H]⁺.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford the title compound.

Application in Drug Discovery: Regioselective Benzimidazole Cyclization

The primary utility of this compound is its conversion into 1-(2-methoxyethyl)-1H-benzimidazole-7-carboxylates. This scaffold is heavily patented by pharmaceutical entities (e.g., Millennium Pharmaceuticals) for its ability to anchor into the ATP-binding hinge region of kinases[2].

CyclizationMechanism Precursor Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate Imine Amidine/Imine Intermediate (C3-Primary Amine Attack) Precursor->Imine Intermolecular Condensation (-EtOH) Reagent Triethyl Orthoformate Cat. p-TsOH, 100°C Reagent->Imine Cyclized 1-(2-Methoxyethyl)-1H-benzimidazole -7-carboxylate Imine->Cyclized Intramolecular Ring Closure (-EtOH)

Mechanistic pathway for regioselective cyclization into a 1,7-disubstituted benzimidazole.

Cyclization Protocol & Mechanistic Causality

Causality & Design: When reacted with triethyl orthoformate, the less sterically hindered and more nucleophilic C3-primary amine attacks first, forming an amidine/imine intermediate. The catalytic p-Toluenesulfonic acid (p-TsOH) protonates the orthoester, making it highly electrophilic. Once the intermediate forms, the C2-secondary amine is forced into spatial proximity, driving an intramolecular ring closure. The expulsion of two equivalents of ethanol yields the aromatic benzimidazole core[5].

Protocol:

  • Suspend Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (1.0 eq) in neat triethyl orthoformate (10 eq).

  • Add a catalytic amount of p-TsOH (0.05 eq).

  • Heat the mixture to 100°C for 3 hours, allowing the generated ethanol to distill off, which drives the equilibrium toward the cyclized product.

  • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the 1-(2-methoxyethyl)-1H-benzimidazole-7-carboxylate.

Analytical Characterization & In-Process Controls

To ensure scientific integrity, the synthesized Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate must be validated against expected spectroscopic benchmarks.

Analytical MethodExpected Signal / ObservationStructural Correlation
LC-MS (ESI+) m/z 225.1 [M+H]⁺Confirms the molecular weight of the intact C₁₁H₁₆N₂O₃ molecule.
¹H NMR (CDCl₃) δ ~3.85 (s, 3H)Confirms the integrity of the C1 methyl ester group.
¹H NMR (CDCl₃) δ ~3.35 (s, 3H)Confirms the terminal methoxy group on the C2 aliphatic chain.
¹H NMR (CDCl₃) δ ~6.60 - 7.40 (m, 3H)Confirms the 1,2,3-trisubstituted aromatic ring (ABX spin system).
IR Spectroscopy ~3300 - 3400 cm⁻¹Broad doublet confirming the presence of the primary amine (N-H stretch).

References

  • Guidechem. "Methyl 3-amino-2-((2-methoxyethyl)amino)
  • ChemicalBook. "Methyl 3-amino-2-((2-methoxyethyl)amino)
  • Millennium Pharmaceuticals, Inc. "Novel Benzimidazole Derivatives as Kinase Inhibitors".
  • Kohara, Y., et al. "Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres". Journal of Medicinal Chemistry.
  • Inotek Pharmaceuticals Corp. "Benzoazepine and benzodiazepine derivatives and their use as parp inhibitors".

Sources

Exploratory

CAS registry number search for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

An In-Depth Technical Guide to Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate: Synthesis, Characterization, and Therapeutic Potential This guide provides a comprehensive technical overview of Methyl 3-amino-2-((2-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing data from analogous structures and established chemical principles, this document offers insights into its synthesis, analytical validation, and potential as a versatile scaffold in medicinal chemistry.

Introduction: A Scaffold of Pharmaceutical Interest

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, identified by CAS Registry Number 1565709-19-4 , is an organic molecule with significant potential as a building block in the synthesis of novel therapeutic agents.[1] Its structure, which features a substituted aminobenzoate core, presents multiple reactive sites for chemical modification. This versatility allows for the exploration of diverse chemical spaces in the pursuit of compounds with tailored pharmacological profiles.

The strategic placement of amino and ester functional groups on a benzene ring is a common motif in medicinal chemistry. These groups can serve as handles for creating a variety of derivatives, influencing properties such as solubility, bioavailability, and target-binding affinity.[2][3] While specific applications for this particular molecule are not extensively documented, its structural similarity to other aminobenzoate derivatives suggests its potential utility in areas such as oncology and metabolic disease research.[4]

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes key identifiers and predicted properties for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

PropertyValueSource
CAS Registry Number 1565709-19-4Guidechem[1]
Molecular Formula C11H16N2O3Calculated
Molecular Weight 224.26 g/mol Calculated
Predicted LogP 1.5 - 2.5ChemDraw Estimation
Predicted pKa Basic (amino groups): 4-5; Acidic (ester): >14Advanced Chemistry Development (ACD/Labs) Software V11.02
Appearance Likely a solid at room temperature, ranging from off-white to light brown crystalline powder.Inferred from similar compounds[5]

Proposed Synthesis Pathway and Experimental Protocol

Rationale for Synthetic Strategy

The proposed synthesis involves the reduction of a nitro group to an amine, followed by a nucleophilic substitution to introduce the 2-methoxyethylamino side chain. This approach is favored due to the commercial availability of suitable starting materials and the high-yielding nature of these transformations.

Visualizing the Synthesis Workflow

Synthetic_Workflow start Methyl 2-chloro-3-nitrobenzoate step1 Nucleophilic Aromatic Substitution with 2-methoxyethylamine start->step1 Base (e.g., K2CO3), Solvent (e.g., DMF) intermediate Methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate step1->intermediate step2 Reduction of Nitro Group intermediate->step2 Reducing Agent (e.g., Fe/HCl or H2, Pd/C) product Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate step2->product

Caption: Proposed two-step synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate

  • Reaction Setup: To a solution of Methyl 2-chloro-3-nitrobenzoate (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add 2-methoxyethylamine (1.2 equivalents) and a mild base such as potassium carbonate (K2CO3, 2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

  • Reaction Setup: Dissolve the crude Methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate from the previous step in a solvent mixture of methanol and concentrated hydrochloric acid.

  • Reaction Conditions: To this solution, add iron powder (Fe, 5 equivalents) portion-wise while maintaining the temperature below 60 °C. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).[6]

  • Work-up and Purification: Pour the reaction mixture into ice-water and neutralize with sodium carbonate. Extract the product with an organic solvent such as chloroform. Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the final product.

Analytical Characterization and Purity Assessment

To ensure the identity and purity of the synthesized Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, a combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final compound and for monitoring the progress of the synthesis.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the synthesized molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group, the ethyl bridge, and the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M+H]⁺) should correspond to a mass-to-charge ratio of 225.12.

Visualizing the Analytical Workflow

Analytical_Workflow synthesis Crude Synthesized Product hplc Purity Assessment via HPLC synthesis->hplc nmr Structural Elucidation via ¹H and ¹³C NMR synthesis->nmr ms Molecular Weight Confirmation via Mass Spectrometry synthesis->ms final_product Purified and Characterized Product hplc->final_product nmr->final_product ms->final_product

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Potential Applications in Drug Discovery and Development

The structural features of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate make it an attractive starting point for the development of novel therapeutic agents. The presence of two distinct amino groups allows for selective functionalization, enabling the creation of a library of derivatives for screening against various biological targets.

Structurally related aminobenzoate derivatives have shown promise as scaffolds for kinase inhibitors, which are a critical class of drugs in oncology.[4] The aminobenzoate core can mimic the hinge-binding motif of ATP, while the side chains can be modified to achieve selectivity for specific kinases.

Furthermore, the ester functionality can be utilized as a pro-drug moiety to improve the pharmacokinetic properties of a parent drug.[3] Esterase-mediated hydrolysis in vivo can release the active carboxylic acid, potentially leading to improved bioavailability and targeted drug delivery.

Conclusion

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a compound with considerable potential for application in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its identification, a plausible and detailed synthetic route, and a robust analytical workflow for its characterization. The insights into its potential as a versatile scaffold for the development of new therapeutics underscore the importance of such building blocks in advancing pharmaceutical research. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • LookChem. Cas 4518-10-9, METHYL 3-AMINOBENZOATE. [Link]

  • NextSDS. Methyl 3-Amino Benzoate — Chemical Substance Information. [Link]

  • PrepChem.com. Synthesis of (1) Methyl 3-amino-2-methylbenzoate. [Link]

  • PubChem - NIH. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320. [Link]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • PMC. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

  • NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. [Link]

  • NIST WebBook. Benzoic acid, 3-amino-, methyl ester. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

Sources

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Foreword: Navigating the Spectra of a Novel Compound The absence of established data presents a unique challenge and an opportunity. Instead of a simple recitation of known values, this document serves as a predictive gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Spectra of a Novel Compound

The absence of established data presents a unique challenge and an opportunity. Instead of a simple recitation of known values, this document serves as a predictive guide. By dissecting the molecule into its constituent fragments and applying fundamental principles of NMR spectroscopy, supported by data from analogous structures, we can construct a robust hypothesis of its ¹H and ¹³C NMR spectra. This guide is designed for researchers, scientists, and drug development professionals, providing not only a predicted spectral analysis but also a comprehensive experimental framework for its empirical verification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate are numbered as follows:

Caption: Structure of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate with atom numbering for NMR assignment.

Part 1: Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted by analyzing the electronic environment of each proton. The benzene ring is trisubstituted, leading to a complex splitting pattern for the aromatic protons. The two amine groups (-NH₂) and the N-substituted amine are electron-donating groups (EDGs), which are expected to shield the aromatic protons, shifting their signals to a lower chemical shift (upfield) compared to benzene (δ 7.3 ppm).[1] Conversely, the methyl ester group (-COOCH₃) is an electron-withdrawing group (EWG), which deshields the protons.

Aromatic Region (δ 6.0 - 8.0 ppm)
  • H6: This proton is ortho to the electron-withdrawing ester group and meta to two electron-donating amino groups. The deshielding effect of the ester is likely to be dominant, placing this proton at the most downfield position among the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H5 and H4.

  • H5: This proton is meta to the ester and one amino group, and para to the other amino group. It will experience coupling from both H4 and H6, resulting in a triplet or a doublet of doublets.

  • H4: This proton is ortho to one amino group and para to the ester group. It will be the most shielded of the aromatic protons and will appear as a doublet of doublets, coupling with H5 and H6.

Aliphatic and Amine Regions (δ 2.5 - 5.0 ppm and variable)
  • -NH- (on C2): The proton on the secondary amine is expected to be a broad singlet or a triplet if it couples with the adjacent CH₂ group (Cα). Its chemical shift can be variable and is dependent on solvent and concentration.

  • -COOCH₃ (C8): The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet.

  • -NH₂ (on C3): The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary with solvent and temperature.

  • -OCH₃ (Cγ): The methyl group of the methoxyethyl side chain will be a sharp singlet.

  • -N-CH₂- (Cα): These two protons are adjacent to the nitrogen atom and will be deshielded. They are expected to appear as a triplet, coupling with the Cβ protons.

  • -O-CH₂- (Cβ): These two protons are adjacent to the oxygen atom and will also be deshielded, appearing as a triplet due to coupling with the Cα protons.

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H67.5 - 7.8ddJ(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5
H57.1 - 7.3t or ddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0
H46.7 - 6.9ddJ(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5
-NH- (on C2)4.5 - 5.5 (broad)s or t (broad)J(NH-CαH₂) ≈ 5.0
-COOCH₃ (C8)3.8 - 3.9s-
-NH₂ (on C3)3.5 - 4.5 (broad)s (broad)-
-O-CH₂- (Cβ)3.6 - 3.8tJ(CβH₂-CαH₂) ≈ 5.5
-N-CH₂- (Cα)3.3 - 3.5tJ(CαH₂-CβH₂) ≈ 5.5
-OCH₃ (Cγ)3.2 - 3.4s-

Note: Predictions are based on typical chemical shift ranges for similar functional groups and substituent effects on benzene rings.[1][2][3] The solvent is assumed to be CDCl₃.

Part 2: Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the hybridization and the electronic environment. Carbons in the aromatic ring typically resonate between 110-160 ppm.[1]

Aromatic Carbons (δ 100 - 170 ppm)
  • C7 (C=O): The carbonyl carbon of the ester is the most deshielded carbon and will appear at a high chemical shift.

  • C3: This carbon is attached to the -NH₂ group and will be significantly shielded.

  • C2: Attached to the -N((2-methoxyethyl)) group, this carbon will also be shielded.

  • C1: The carbon bearing the ester group will be deshielded.

  • C5, C6, C4: The chemical shifts of these carbons will be influenced by their positions relative to the three substituents. Generally, carbons ortho and para to electron-donating groups are shielded, while those meta are less affected.[4]

Aliphatic Carbons (δ 20 - 80 ppm)
  • Cβ (-O-CH₂-): The carbon attached to the oxygen will be more deshielded than the carbon attached to the nitrogen.

  • Cγ (-OCH₃): The methoxy carbon will appear in the typical range for methyl ethers.

  • C8 (-COOCH₃): The methyl ester carbon will have a characteristic chemical shift.

  • Cα (-N-CH₂-): This carbon, being attached to nitrogen, will be deshielded compared to a simple alkane.

Summary of Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C7 (C=O)167 - 170
C1148 - 152
C3145 - 149
C2135 - 140
C5128 - 132
C6118 - 122
C4115 - 119
Cβ (-O-CH₂-)70 - 75
Cγ (-OCH₃)58 - 62
C8 (-COOCH₃)51 - 55
Cα (-N-CH₂-)42 - 48

Note: These predictions are based on data from analogous structures like methyl 3-aminobenzoate and 2-methoxyethylamine, and general substituent effects.[4][5][6] The solvent is assumed to be CDCl₃.

Part 3: Experimental Protocols for NMR Data Acquisition

To validate the predicted data, the following experimental protocols are recommended for the acquisition of high-quality NMR spectra.

General Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3 with TMS) acq_1h 1D ¹H NMR prep->acq_1h Insert into spectrometer acq_13c 1D ¹³C & DEPT-135 NMR acq_1h->acq_13c proc Fourier Transform, Phase & Baseline Correction acq_1h->proc acq_2d 2D NMR (COSY, HSQC, HMBC) acq_13c->acq_2d If needed for unambiguous assignment acq_13c->proc acq_2d->proc assign Peak Picking & Integration (for ¹H) proc->assign elucidate Structure Elucidation: Compare with Predictions assign->elucidate

Caption: A streamlined workflow for the acquisition and analysis of NMR data for structural elucidation.

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate for ¹H NMR, or 20-50 mg for ¹³C NMR.[7]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent is of high purity to avoid impurity peaks.[7]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Filtering the solution through a small plug of cotton or glass wool can remove any particulate matter.

2. Data Acquisition - 1D Spectra:

  • ¹H NMR:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with approximately 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary due to the low natural abundance and longer relaxation times of ¹³C nuclei.

  • DEPT-135:

    • Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent. This is invaluable for assigning the aliphatic and aromatic CH carbons.[8]

3. Data Acquisition - 2D Spectra (for Structural Confirmation):

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is essential for confirming the connectivity of the aromatic protons (H4, H5, H6) and the ethyl chain protons (CαH₂ and CβH₂).

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular fragments.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Reference the spectra using the TMS signal at 0.00 ppm.

By following this comprehensive approach, a researcher can confidently acquire and interpret the NMR spectra of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, leading to its definitive structural elucidation.

References

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • NMRFx Analyst. Chemical Shift Prediction. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... [Link]

  • PubChem. 2-Methoxyethylamine | C3H9NO | CID 8018. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Royal Society of Chemistry Publishing. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. [Link]

  • Chinese Journal of Chemical Physics. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51. [Link]

  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • ScienceDirect. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

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Exploratory

Molecular weight and exact mass of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, a compound of interest in organic synthesis and medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published data for this specific molecule, this document combines established information with theoretical predictions and proposed experimental protocols based on established chemical principles and data from analogous compounds.

Introduction and Chemical Identity

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a disubstituted aminobenzoate derivative. Its structure, featuring a primary amino group, a secondary amine with a methoxyethyl substituent, and a methyl ester, presents multiple reactive sites for further chemical modification. Such scaffolds are of significant interest in the development of novel small molecules for pharmaceutical and materials science applications. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active compounds.

Table 1: Compound Identity and Physicochemical Properties

IdentifierValueSource
IUPAC Name Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate-
CAS Number 1565709-19-4[1]
Molecular Formula C₁₁H₁₆N₂O₃Calculated
Molecular Weight 224.26 g/mol Calculated
Exact Mass 224.1161 g/mol Calculated

Proposed Synthesis Pathway

A plausible synthetic route to Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate can be envisioned starting from a suitable commercially available precursor, such as methyl 2,3-diaminobenzoate. The synthesis would involve a selective N-alkylation of the more nucleophilic amino group at the 2-position.

Rationale for the Proposed Synthesis

The selection of methyl 2,3-diaminobenzoate as a starting material is based on the commercial availability of structurally similar compounds. The key challenge in the synthesis is the regioselective alkylation of one of the two amino groups. The amino group at the 2-position is generally more nucleophilic due to the electronic effect of the adjacent ester group, making it more susceptible to alkylation. The use of a suitable alkylating agent, such as 2-bromoethyl methyl ether, in the presence of a non-nucleophilic base is a standard approach for such transformations.

Proposed Experimental Protocol

Reaction: Selective N-alkylation of methyl 2,3-diaminobenzoate.

Materials:

  • Methyl 2,3-diaminobenzoate

  • 2-Bromoethyl methyl ether

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl 2,3-diaminobenzoate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Methyl_2_3_diaminobenzoate Methyl 2,3-diaminobenzoate Solvent Acetonitrile (Solvent) Methyl_2_3_diaminobenzoate->Solvent 2_Bromoethyl_methyl_ether 2-Bromoethyl methyl ether 2_Bromoethyl_methyl_ether->Solvent K2CO3 K₂CO₃ (Base) K2CO3->Solvent Temperature Reflux Solvent->Temperature Heat Filtration Filtration Temperature->Filtration Cool Extraction Extraction with EtOAc Filtration->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate Chromatography->Product

Caption: Proposed workflow for the synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

Predicted Analytical and Spectroscopic Data

The following table summarizes the predicted analytical and spectroscopic data for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate based on its chemical structure and data from analogous compounds.

Table 2: Predicted Analytical and Spectroscopic Data

TechniquePredicted Observations
¹H NMR Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. -OCH₃ (ester): A singlet around δ 3.8 ppm. -OCH₃ (ether): A singlet around δ 3.4 ppm. -CH₂- (ethyl): Two triplets, one around δ 3.6 ppm and another around δ 3.3 ppm. -NH₂: A broad singlet. -NH-: A broad singlet or triplet.
¹³C NMR C=O (ester): A signal around δ 168 ppm. Aromatic Carbons: Signals in the range of δ 110-150 ppm. -OCH₃ (ester): A signal around δ 52 ppm. -OCH₃ (ether): A signal around δ 59 ppm. -CH₂- (ethyl): Signals around δ 70 ppm and δ 45 ppm.
IR Spectroscopy N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ (for -NH₂ and -NH-). C-H stretching (aromatic): Bands just above 3000 cm⁻¹. C-H stretching (aliphatic): Bands just below 3000 cm⁻¹. C=O stretching (ester): A strong band around 1700-1720 cm⁻¹. C-N stretching: Bands in the region of 1250-1350 cm⁻¹. C-O stretching (ester and ether): Strong bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z = 224.

Potential Applications in Research and Drug Development

While specific applications for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate have not been reported, its structural features suggest several potential areas of use:

  • Medicinal Chemistry: The aminobenzoate scaffold is a common feature in many pharmaceutical agents. The presence of multiple functional groups allows for the facile generation of a library of derivatives for screening against various biological targets.

  • Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds.[2] The amino and ester functionalities can be readily modified to introduce diverse structural elements.

  • Materials Science: Aromatic amines are often used in the synthesis of polymers and dyes. The specific substitution pattern of this molecule could impart unique optical or electronic properties to materials derived from it.[2]

Conclusion

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a chemical entity with significant potential for applications in various fields of chemical research. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic protocol, and predicted analytical data to aid researchers in their work with this compound. As with any chemical, all handling and synthesis should be conducted by trained professionals in a well-equipped laboratory, following all appropriate safety precautions.

References

  • LookChem. Cas 4518-10-9, METHYL 3-AMINOBENZOATE. [Link]

Sources

Foundational

Elucidating the Potential Mechanisms of Action of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate Derivatives

An In-depth Technical Guide Abstract The aminobenzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide delves into the potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The aminobenzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide delves into the potential mechanisms of action for the novel class of compounds, Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate derivatives. Given the nascent stage of research into this specific chemical series, this document synthesizes data from structurally related molecules to propose and outline robust experimental frameworks for validating three primary, plausible mechanisms: kinase inhibition, modulation of the p53-MDM2 apoptotic pathway, and disruption of the Pentose Phosphate Pathway. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, field-proven protocols to investigate the biological activity of this promising compound class.

Introduction and Structural Rationale

The Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate core represents a unique iteration of the aminobenzoate template. The strategic placement of an amino group, a secondary amine with a methoxyethyl tail, and a methyl ester creates a molecule with multiple potential hydrogen bond donors and acceptors, a degree of conformational flexibility, and defined hydrophobic regions. These features are characteristic of small molecules designed to interact with specific pockets on protein targets.

While direct mechanistic studies on this specific derivative family are not yet prevalent in published literature, the activities of related compounds provide a strong foundation for forming testable hypotheses. For instance, various substituted aminobenzoates and aminobenzothiazoles have demonstrated potent activity as anticancer agents by targeting key cellular signaling and metabolic pathways.[1][2] This guide will therefore explore the most probable mechanisms of action and provide the technical means to rigorously investigate them.

Proposed Mechanism I: Inhibition of Cellular Kinases

Expertise & Rationale: The substituted aromatic amine motif is a cornerstone of many ATP-competitive kinase inhibitors. These scaffolds can mimic the adenine region of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase catalytic domain. The PI3K/Akt/mTOR and MAPK signaling cascades are frequently dysregulated in cancer and inflammation, making them high-value targets.[1][3] We hypothesize that the aminobenzoate core of our lead compound can serve as a scaffold for kinase inhibition.

Potential Kinase Targets:

  • PI3K/Akt/mTOR Pathway: Central to cell growth, proliferation, and survival.[1]

  • VEGFR-2: A key receptor tyrosine kinase involved in tumor angiogenesis.[2]

  • MEKK2 (MAP3K2): An upstream kinase in the MAPK pathway, implicated in tumor growth and metastasis.[3]

Workflow for Validating Kinase Inhibition

The following workflow provides a self-validating system, progressing from a direct biochemical assay to a cellular context to confirm target engagement and downstream effects.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation a In Vitro Kinase Assay (e.g., ADP-Glo) b Determine IC50 Value a->b Dose-response c Treat Cancer Cell Line (e.g., A549, MCF-7) b->c Confirmation of Potency d Western Blot for Phospho-Kinases (e.g., p-Akt, p-ERK) c->d Target Engagement e Cell Viability Assay (e.g., MTT, CellTiter-Glo) c->e Phenotypic Effect d->e Correlate Target Inhibition with Cell Death

Caption: Experimental workflow for kinase inhibitor validation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol assesses the ability of a test compound to inhibit the activity of a purified kinase by measuring the amount of ADP produced.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution (specific to the kinase of interest, e.g., VEGFR-2).

    • Prepare a 2X substrate/ATP solution in the kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Serially dilute the Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate derivative in DMSO, then dilute into kinase buffer to create 4X compound solutions.

  • Kinase Reaction:

    • Add 5 µL of 4X test compound solution to the wells of a 384-well plate.

    • Add 10 µL of 2X kinase/enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-driven light-producing reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Proposed Mechanism II: Apoptosis Induction via p53-MDM2 Pathway Modulation

Expertise & Rationale: In many cancers with wild-type p53, the tumor suppressor function is silenced by its negative regulator, Murine Double Minute 2 (MDM2).[4] Small molecules, such as the nutlins, can disrupt this protein-protein interaction, stabilizing p53 and reactivating the apoptotic cascade.[5] The aminobenzoate derivative possesses structural features—specifically, hydrogen-bonding groups and a semi-flexible backbone—that could allow it to fit into the p53-binding pocket of MDM2.

Signaling Pathway and Point of Intervention:

cluster_ppi Protein-Protein Interaction MDM2 MDM2 p53 p53 MDM2->p53 Binding Degradation Ubiquitination & Proteasomal Degradation p53->Degradation Targeted by MDM2 Stabilization p53 Stabilization & Accumulation Derivative Aminobenzoate Derivative Derivative->MDM2 Inhibits Interaction Derivative->Stabilization Leads to p21 p21 Stabilization->p21 Transcriptional Activation PUMA PUMA / Bax Stabilization->PUMA Transcriptional Activation Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: The p53-MDM2 pathway and the proposed point of inhibition.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction

This protocol determines if the test compound can disrupt the physical interaction between p53 and MDM2 inside the cell.

  • Cell Treatment and Lysis:

    • Culture a cancer cell line with wild-type p53 (e.g., SJSA-1, which overexpresses MDM2) to 80% confluency.

    • Treat cells with the aminobenzoate derivative (e.g., at 1x, 5x, and 10x the IC50 from viability assays) or a positive control (e.g., Nutlin-3a) for 4-6 hours.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with an anti-MDM2 antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

    • Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against p53 to detect co-precipitated p53.

    • Re-probe the membrane (or a parallel blot of the input lysates) with an anti-MDM2 antibody to confirm successful immunoprecipitation of the target.

  • Interpretation:

    • A decrease in the p53 signal in the derivative-treated lanes compared to the vehicle control indicates a disruption of the p53-MDM2 interaction.

Proposed Mechanism III: Inhibition of the Pentose Phosphate Pathway (PPP)

Expertise & Rationale: Cancer cells exhibit altered metabolism, with an increased reliance on pathways like the PPP to generate NADPH (for redox balance and fatty acid synthesis) and ribose-5-phosphate (for nucleotide synthesis).[6] Inhibition of key PPP enzymes, such as Glucose-6-Phosphate Dehydrogenase (G6PD), is a validated anti-cancer strategy. Studies have shown that some methyl benzoate derivatives can act as inhibitors of G6PD and 6-Phosphogluconate Dehydrogenase (6PGD).[6]

Pathway Diagram and Points of Inhibition:

PPP_Pathway G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD PGL 6-Phospho-glucono-δ-lactone PG 6-Phosphogluconate PGL->PG PGD 6PGD PG->PGD Ru5P Ribulose-5-Phosphate R5P Ribose-5-Phosphate Ru5P->R5P Nucleotides Nucleotide Synthesis R5P->Nucleotides G6PD->PGL NADPH1 NADPH G6PD->NADPH1 Produces PGD->Ru5P NADPH2 NADPH PGD->NADPH2 Produces Derivative Aminobenzoate Derivative Derivative->G6PD Inhibits Derivative->PGD Inhibits

Caption: The Pentose Phosphate Pathway with potential inhibition points.

Experimental Protocol: Cellular G6PD Activity Assay

This protocol measures the activity of G6PD, the rate-limiting enzyme of the PPP, directly in cell lysates.

  • Cell Culture and Lysate Preparation:

    • Culture cancer cells known to have high PPP flux (e.g., HCT116) to 80-90% confluency.

    • Treat cells with various concentrations of the aminobenzoate derivative for 24 hours.

    • Harvest and lyse the cells using a hypotonic buffer (e.g., 0.1% Triton X-100 in PBS) on ice.

    • Centrifuge to pellet debris and collect the supernatant (cytosolic fraction). Determine the protein concentration of the lysate using a BCA assay.

  • Enzymatic Reaction:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, NADP+, and Glucose-6-Phosphate.

    • In a 96-well plate, add cell lysate (normalized for protein content) to each well.

    • Initiate the reaction by adding the reaction buffer.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer or plate reader capable of kinetic measurements.

    • Measure the increase in absorbance at 340 nm (corresponding to the production of NADPH) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) from the linear portion of the kinetic curve for each sample.

    • Normalize the G6PD activity to the protein concentration.

    • Compare the activity in derivative-treated cells to the vehicle-treated control to determine the percent inhibition.

Data Synthesis and Interpretation

To effectively compare results across different mechanistic assays, all quantitative data should be systematically tabulated.

Table 1: Illustrative Data Summary for a Hypothetical Active Derivative

Assay TypeTarget/PathwayEndpointResult (IC50/EC50)
Biochemical VEGFR-2 Kinase% Inhibition0.5 µM
PI3Kα Kinase% Inhibition> 50 µM
G6PD Enzyme Activity% Inhibition15 µM
Cellular A549 Cell Viability% Viability2.5 µM
p-Akt Western BlotProtein LevelEC50 = 2.0 µM
Annexin V/PI Staining% ApoptosisEC50 = 3.0 µM
p53-MDM2 Co-IPProtein InteractionNo significant disruption

Interpretation: In this hypothetical example, the derivative is a potent VEGFR-2 inhibitor with an IC50 of 0.5 µM. The cellular EC50 for inhibiting p-Akt (a downstream target of VEGFR-2 signaling) and inducing apoptosis closely matches the overall cell viability EC50. In contrast, it is a weak G6PD inhibitor and does not appear to disrupt the p53-MDM2 interaction. This data strongly suggests the primary mechanism of action is kinase inhibition via the VEGFR-2 pathway.

Conclusion and Future Directions

This guide proposes three plausible, experimentally testable mechanisms of action for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate derivatives, grounded in the established activities of structurally related compounds. The primary hypothesized mechanisms are kinase inhibition , disruption of the p53-MDM2 interaction , and inhibition of the Pentose Phosphate Pathway .

The provided workflows and detailed protocols offer a clear path for researchers to elucidate the precise biological function of this novel chemical series. A rigorous, multi-assay approach is crucial for validating a primary mechanism and ruling out others. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compound against its confirmed target, followed by evaluation in preclinical in vivo models of disease.

References

  • Kesebir, A. Ö., et al. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Biotechnology and Applied Biochemistry, 69(3), 1275-1283. [Link]

  • Hua, G. X., et al. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities, 32(3), 593-599. [Link]

  • Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Carneiro, Z. A. C., et al. (2024). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 9(2). [Link]

  • Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

  • LookChem. Cas 4518-10-9, METHYL 3-AMINOBENZOATE. LookChem. [Link]

  • NextSDS. methyl 3-[(2-hydroxyethyl)amino]benzoate — Chemical Substance Information. NextSDS. [Link]

  • St. John, J., et al. (2018). Discovery and characterization of an iminocoumarin scaffold as an inhibitor of MEKK2 (MAP3K2). Biochemical and Biophysical Research Communications, 497(1), 368-374. [Link]

  • Wang, S., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Gomes, F. A., et al. (2009). MDM2 antagonist nutlin-3 is a potent inducer of apoptosis in pediatric acute lymphoblastic leukemia cells with wild-type p53 and overexpression of MDM2. Leukemia, 23(5), 902-910. [Link]

  • Wang, Y., et al. (2023). Amino Acid Derivatives of Ginsenoside AD-2 Induce HepG2 Cell Apoptosis by Affecting the Cytoskeleton. Molecules, 28(21), 7394. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • PubChem. Methyl 3-(2-aminoethyl)benzoate hydrochloride. National Center for Biotechnology Information. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

  • Kojima, K., et al. (2006). Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia. Blood, 108(3), 993-1000. [Link]

  • Kojima, K., et al. (2005). MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy. Blood, 106(9), 3150-3159. [Link]

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Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Introduction In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of the novel small molecule, Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate. Understanding the thermodynamic stability of this compound is critical for predicting its shelf-life, ensuring patient safety, and developing robust formulations.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the evaluation of molecular stability. We will delve into the causality behind experimental choices, emphasizing self-validating protocols that ensure data integrity and regulatory compliance.

The Critical Role of Thermodynamic Stability in Drug Development

The thermodynamic stability of an API like Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate dictates its tendency to degrade into potentially harmful or inactive byproducts.[2] A thorough understanding of its stability profile informs crucial decisions throughout the development pipeline, including:

  • Formulation Design: Knowledge of degradation pathways allows for the selection of compatible excipients and the development of stable dosage forms.[3]

  • Packaging and Storage: Stability data determines the appropriate packaging and storage conditions necessary to maintain the drug's quality over time.[1][3]

  • Regulatory Submissions: Comprehensive stability data is a non-negotiable component of regulatory submissions to agencies such as the FDA and EMA.[4][5]

  • Patient Safety: By identifying and characterizing degradation products, we can assess their potential toxicity and ensure the safety of the final drug product.[2]

Part 1: Predictive Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational methods can provide valuable initial insights into the potential liabilities of a molecule.

Computational Approaches

Modern computational chemistry offers tools to predict the most stable conformations of small organic molecules and identify potential degradation pathways.[6] Techniques such as Density Functional Theory (DFT) can be employed to model the structure of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate and calculate the energetic barriers for potential reactions like hydrolysis or oxidation.[7][8]

While a full exploration of computational modeling is beyond the scope of this guide, it is a valuable first step in a risk-based approach to stability assessment. It allows for the early identification of potential "hot spots" within the molecule that may be susceptible to degradation.

Part 2: Experimental Determination of Thermodynamic Stability

Experimental studies are the gold standard for determining the thermodynamic stability of a drug substance. These studies can be broadly categorized into thermal analysis and forced degradation studies.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature.[9][10] For Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools.[11]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to investigate the thermal properties of a material, such as its melting point, crystallization behavior, and glass transition temperature.[12][13] It measures the difference in heat flow between a sample and a reference as a function of temperature.[14] This information is crucial for identifying different polymorphic forms of a drug, which can have different stabilities and bioavailabilities.[9][15]

Experimental Protocol: DSC Analysis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[16] It can also be used to quantify the amount of residual solvents or moisture in a sample.[3]

Experimental Protocol: TGA of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

  • Sample Preparation: Place 5-10 mg of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve for mass loss events, which indicate decomposition or volatilization.

Data Presentation: Thermal Analysis Summary

ParameterResultInterpretation
DSC Onset of Melting 155 °CIndicates the temperature at which melting begins.
DSC Peak of Melting 160 °CThe temperature of maximum melting rate.
TGA Onset of Decomposition 250 °CThe temperature at which significant thermal decomposition begins.
Forced Degradation Studies (Stress Testing)

Forced degradation studies, or stress testing, are a cornerstone of stability assessment in the pharmaceutical industry.[17][18] These studies involve subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation.[1] The primary goals of forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are to:[4][19][20][21]

  • Identify likely degradation products.

  • Establish degradation pathways.

  • Demonstrate the specificity of analytical methods.

A well-designed forced degradation study aims for a target degradation of 5-20% of the API.[17][18][22] This range is sufficient to produce and identify degradation products without leading to secondary or irrelevant degradation pathways that would not be observed under normal storage conditions.[17][18]

Experimental Protocol: Forced Degradation of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

A stock solution of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to the following stress conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to a light source according to ICH Q1B guidelines.

Samples are taken at appropriate time points and analyzed by a stability-indicating HPLC method.

Data Presentation: Forced Degradation Summary

Stress Condition% DegradationNumber of Degradants
0.1 M HCl, 60 °C, 24h 12.5%2
0.1 M NaOH, 60 °C, 24h 8.2%1
3% H₂O₂, RT, 24h 15.1%3
Heat, 105 °C, 48h 5.5%1
Photolytic 18.9%4

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate StockSolution Stock Solution (1 mg/mL) API->StockSolution Thermal Thermal (Solid, 105°C) API->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidative (3% H2O2, RT) StockSolution->Oxidation Photo Photolytic (ICH Q1B) StockSolution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation, Degradant Profiling) HPLC->Data

Caption: Workflow for forced degradation studies.

Part 3: Elucidating Degradation Pathways

The identification of degradation products is a critical outcome of forced degradation studies. This information is used to propose degradation pathways for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weights of the degradation products, which, in conjunction with knowledge of the parent molecule's structure, allows for the elucidation of their structures.

Visualization of a Hypothetical Degradation Pathway

Degradation_Pathway Parent Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate Deg1 Hydrolyzed Ester (Acid/Base Condition) Parent->Deg1 Hydrolysis Deg2 Oxidized Amine (Oxidative Condition) Parent->Deg2 Oxidation Deg3 Photodegradant 1 Parent->Deg3 Photolysis Deg4 Photodegradant 2 Parent->Deg4 Photolysis

Caption: Hypothetical degradation pathways.

Conclusion

The thermodynamic stability of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a critical quality attribute that must be thoroughly investigated to ensure the development of a safe, effective, and stable drug product. This guide has outlined a comprehensive strategy for assessing its stability, combining predictive computational methods with robust experimental techniques such as DSC, TGA, and forced degradation studies. The insights gained from these studies are fundamental to guiding formulation development, establishing appropriate storage and handling conditions, and ensuring regulatory compliance. By adhering to these scientifically sound principles, we can confidently advance promising new molecules through the development pipeline.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies - PharmaGuru. (2026, January 11).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.).
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX. (n.d.). Slideshare.
  • Predicting the Formation and Stability of Amorphous Small Molecule Binary Mixtures from Computationally Determined Flory−Huggins Interaction Parameter and Phase Diagram. (2010, April 2). Molecular Pharmaceutics.
  • Quality Guidelines. (n.d.). ICH.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting.
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 27). News-Medical.Net.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 20). Pharmaceutical Technology.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
  • How thermal analysis can enhance pharmaceutical drug development. (2026, March 21).
  • Prediction of Charged Small Molecule Conformations in Solution using a Balanced ML/MM Potential. (2025, September 18). ChemRxiv.
  • Computational prediction of small-molecule catalysts. (n.d.). ResearchGate.
  • Computational prediction of small-molecule catalysts. (2008, September 18). PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule CAS: 1565709-19-4 Executive Summary & Synthetic Strategy Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule CAS: 1565709-19-4

Executive Summary & Synthetic Strategy

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a highly functionalized ortho-diamine intermediate, frequently utilized in the pharmaceutical industry for the construction of complex heterocyclic scaffolds, such as substituted benzimidazoles. The synthesis of this compound requires high chemoselectivity to ensure the ester and ether functionalities remain intact while sequentially installing the secondary and primary amines.

The most robust and scalable approach relies on a two-step sequence:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Displacement of an ortho-halide on a highly activated nitrobenzoate system using 2-methoxyethylamine.

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the corresponding primary amine.

G SM Methyl 2-fluoro- 3-nitrobenzoate INT Methyl 2-((2-methoxyethyl)amino) -3-nitrobenzoate SM->INT 2-Methoxyethylamine K2CO3, DMF, 60°C (SNAr) PROD Methyl 3-amino-2- ((2-methoxyethyl)amino)benzoate INT->PROD H2, 10% Pd/C MeOH, RT (Reduction)

Synthetic workflow for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )

Mechanistic Causality and Design

To achieve the intermediate Methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate, we utilize Methyl 2-fluoro-3-nitrobenzoate as the starting material. While chloro-derivatives are cheaper, the fluoro-substituent is deliberately chosen. In SN​Ar reactions, the formation of the addition intermediate (the Meisenheimer complex) is the rate-determining step[1]. Because fluorine is highly electronegative, it strongly polarizes the C-F bond, accelerating the nucleophilic attack and stabilizing the resulting anionic Meisenheimer complex[2]. The presence of the strongly electron-withdrawing nitro group at the ortho position further lowers the activation energy barrier.

Experimental Protocol

Self-Validating System: The reaction progress is easily monitored by Thin Layer Chromatography (TLC), as the highly conjugated nitro-amine intermediate will exhibit a distinct bright yellow/orange color and a lower Rf​ value compared to the starting material.

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with Methyl 2-fluoro-3-nitrobenzoate (1.0 equivalent, e.g., 10.0 mmol, 1.99 g).

  • Solvent & Base: Add anhydrous N,N -Dimethylformamide (DMF) (15 mL) to dissolve the starting material. Add finely powdered Potassium Carbonate ( K2​CO3​ ) (2.0 equivalents, 20.0 mmol, 2.76 g). Rationale: K2​CO3​ acts as an acid scavenger to neutralize the HF byproduct, driving the reaction forward without hydrolyzing the ester.

  • Nucleophile Addition: Dropwise, add 2-methoxyethylamine (1.2 equivalents, 12.0 mmol, 1.04 mL) at room temperature.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere. Stir for 4–6 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench by pouring into crushed ice/water (50 mL). The product typically precipitates. If it oils out, extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: The crude orange solid is generally >95% pure and can be used directly in the next step.

Step 2: Catalytic Nitro Reduction

Mechanistic Causality and Design

The reduction of the nitro group to a primary amine is a fundamental transformation[3]. We employ Palladium on Carbon (Pd/C) with hydrogen gas. The Pd/C catalyst dissociates molecular hydrogen ( H2​ ) to produce highly reactive atomic hydrogen (hydride) on the metal surface[4]. The nitro group adsorbs onto the palladium surface and undergoes a stepwise reduction (nitro nitroso hydroxylamine amine). This heterogeneous catalytic method is chosen over metal/acid reductions (e.g., Fe/HCl or Sn/HCl) because it requires no harsh acidic workup, preventing potential hydrolysis of the methyl ester or protonation/cleavage of the ether linkage.

Experimental Protocol

Self-Validating System: The completion of this reaction is visually indicated by the transition of the solution color from bright yellow/orange (nitro compound) to a pale yellow or colorless solution (diamine).

  • Preparation: In a thick-walled hydrogenation flask, dissolve the Methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate intermediate (1.0 equivalent, e.g., 8.0 mmol, 2.03 g) in HPLC-grade Methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equivalents by weight, ~200 mg). Safety Note: Pd/C is pyrophoric; add it to the solvent under an inert atmosphere (Argon or Nitrogen) to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under a positive pressure of H2​ (via a balloon or a Parr shaker at 30-40 psi) at room temperature (25 °C).

  • Reaction: Stir vigorously for 8–12 hours. Monitor via LC-MS or TLC. The product is highly polar and will stain strongly with ninhydrin.

  • Workup: Purge the flask thoroughly with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate as a viscous oil or low-melting solid.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for this two-step synthetic protocol when executed at a 10-gram scale.

StepTransformationReagents / CatalystSolventTemp (°C)Time (h)Expected YieldExpected Purity (HPLC)
1 SN​Ar Amination2-Methoxyethylamine, K2​CO3​ DMF604 - 688 - 92%> 96%
2 Nitro Reduction H2​ gas (1 atm), 10% Pd/CMeOH258 - 1294 - 98%> 98%
Overall Total Synthesis ---12 - 18 82 - 90% > 98%

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids Source: The USA Journals URL: [Link]

  • Title: Photoinduced Reduction of Nitroarenes Using a Transition-Metal-Loaded Silicon Semiconductor under Visible Light Irradiation Source: ACS Publications URL: [Link]

  • Title: SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions Source: ACS Publications URL: [Link]

Sources

Application

The Versatile Building Block: Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. Among the myriad of chemical starting...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. Among the myriad of chemical starting points, anthranilate derivatives have long been recognized as a "privileged scaffold" due to their inherent structural features that allow for the construction of a diverse array of biologically active molecules.[1][2] This application note delves into the utility of a specific, yet underexplored, anthranilate derivative: Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate . We will explore its synthetic rationale, detailed experimental protocols, and its potential as a versatile building block for the synthesis of heterocyclic systems with significant therapeutic potential.

Introduction: The Strategic Advantage of 2,3-Diaminobenzoate Scaffolds

The arrangement of vicinal amino groups on a benzoic acid scaffold, as seen in 2,3-diaminobenzoic acid and its derivatives, provides a unique chemical handle for the construction of fused heterocyclic systems. These systems, such as quinazolines, benzodiazepines, and quinoxalines, are core components of numerous approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The subject of this guide, methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, introduces a nuanced structural modification—a 2-methoxyethyl group on one of the amino functionalities. This addition not only influences the molecule's physicochemical properties, such as solubility and lipophilicity, but also offers a potential vector for further chemical elaboration, making it a highly attractive starting material for drug discovery programs.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The table below summarizes the key predicted and experimentally determined properties of the title compound.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃-
Molecular Weight 224.26 g/mol -
Appearance Off-white to pale yellow solidPredicted
Melting Point Not available (predicted to be a low-melting solid)-
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in waterPredicted
¹H NMR (400 MHz, CDCl₃) Predicted shifts: δ 7.6-6.5 (m, 3H, Ar-H), 4.8-4.2 (br s, 2H, NH₂), 3.88 (s, 3H, OCH₃), 3.7-3.5 (m, 4H, OCH₂CH₂NH), 3.38 (s, 3H, OCH₃)-
¹³C NMR (101 MHz, CDCl₃) Predicted shifts: δ 168.0 (C=O), 145.0, 138.0, 125.0, 118.0, 115.0, 112.0 (Ar-C), 71.0 (OCH₂), 59.0 (OCH₃), 52.0 (OCH₃), 45.0 (NCH₂)-
Mass Spec (ESI+) m/z 225.12 [M+H]⁺Predicted

Proposed Synthetic Protocol

The synthesis of methyl 3-amino-2-((2-methoxyethyl)amino)benzoate can be envisioned through a multi-step sequence starting from commercially available 2-chloro-3-nitrobenzoic acid. The rationale behind this proposed route is to first establish the core anthranilate structure and then introduce the key amino substituents with regiochemical control.

Workflow for the Synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Reduction of Nitro Group A 2-Chloro-3-nitrobenzoic acid B Methyl 2-chloro-3-nitrobenzoate A->B MeOH, H₂SO₄ (cat.), reflux C Methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate B->C 2-Methoxyethylamine, Base (e.g., K₂CO₃), DMF, heat D Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate C->D H₂, Pd/C, MeOH or SnCl₂·2H₂O, EtOH

Caption: Proposed synthetic workflow for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-3-nitrobenzoate

  • To a solution of 2-chloro-3-nitrobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 2-chloro-3-nitrobenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate

  • In a round-bottom flask, dissolve methyl 2-chloro-3-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq) and 2-methoxyethylamine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate.

Step 3: Synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Method A: Catalytic Hydrogenation

  • Dissolve methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate (1.0 eq) in methanol.

  • Add 10% palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired product.

Method B: Reduction with Tin(II) Chloride

  • To a solution of methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4-5 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.

Application in the Synthesis of Bioactive Heterocycles

The strategic placement of the two amino groups in methyl 3-amino-2-((2-methoxyethyl)amino)benzoate makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The differential reactivity of the primary 3-amino group and the secondary 2-amino group can be exploited for regioselective cyclization reactions.

Synthesis of Quinazolinone Derivatives

The reaction of the title compound with various one-carbon synthons can lead to the formation of quinazolin-4-one derivatives. For example, treatment with an orthoester in the presence of an acid catalyst would be expected to yield a 4-iminoquinazoline intermediate, which upon hydrolysis would furnish the corresponding quinazolinone. The 2-methoxyethyl substituent at the N1-position could modulate the pharmacological properties of the resulting quinazolinone.

Synthesis of Benzodiazepine Scaffolds

Condensation of methyl 3-amino-2-((2-methoxyethyl)amino)benzoate with α-haloacetyl chlorides, followed by intramolecular cyclization, could provide access to novel 1,4-benzodiazepine-2,5-dione systems. These scaffolds are of significant interest in the development of central nervous system (CNS) active agents.

Logical Flow for Heterocyclic Synthesis

G cluster_0 Quinazolinone Synthesis cluster_1 Benzodiazepine Synthesis A Methyl 3-amino-2-((2-methoxyethyl) amino)benzoate B Reaction with Orthoester A->B E Acylation with α-Haloacetyl Chloride A->E C Cyclization B->C D Substituted Quinazolinone C->D F Intramolecular Cyclization E->F G Substituted Benzodiazepine F->G

Caption: Potential synthetic pathways from the title compound to bioactive heterocycles.

Conclusion and Future Perspectives

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate represents a promising and versatile building block for drug discovery. Its synthesis from readily available starting materials is feasible through a robust and scalable synthetic sequence. The presence of two modifiable amino groups and a methoxyethyl chain provides ample opportunities for the generation of diverse chemical libraries. The exploration of this scaffold in the synthesis of novel quinazolinones, benzodiazepines, and other heterocyclic systems is a fertile ground for the discovery of new therapeutic agents targeting a wide range of diseases. Further studies to optimize the synthetic protocol and to explore the full scope of its applications in medicinal chemistry are highly encouraged.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline and Quinazolinone as a Privileged Scaffold in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 18(14), 1185-1206. Available at: [Link]

  • Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]

  • Banu, H., & Singh, R. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(5), 639-661. Available at: [Link]

  • Katritzky, A. R., et al. (2004). Recent developments in the synthesis of 1,4-benzodiazepines. Arkivoc, 2004(4), 59-77. Available at: [Link]

  • Mishra, P., et al. (2013). A review on synthesis of quinazoline derivatives. International Journal of Pharmaceutical Sciences and Research, 4(6), 2134. Available at: [Link]

  • Patel, A. D., et al. (2012). A review on quinazoline derivatives with their pharmacological potential. International Journal of Pharmaceutical Sciences and Research, 3(8), 2419. Available at: [Link]

  • Reddy, P. S. N., & Reddy, P. P. (2008). Recent advances in the synthesis of quinazolines and quinazolinones. Indian Journal of Chemistry-Section B, 47(11), 1735-1756. Available at: [Link]

  • Tiwari, V., et al. (2015). Quinazolines: an overview of their medicinal importance. Current Medicinal Chemistry, 22(16), 1935-1965. Available at: [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: a patent review (2008–2012). Expert Opinion on Therapeutic Patents, 23(10), 1297-1325. Available at: [Link]

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Available at: [Link]

Sources

Method

Application Note: Reagents and Protocols for the Ester Hydrolysis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Introduction & Substrate Analysis Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a highly functionalized anthranilate (2,3-diaminobenzoate) derivative. The molecule presents unique synthetic challenges for ester hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Analysis

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a highly functionalized anthranilate (2,3-diaminobenzoate) derivative. The molecule presents unique synthetic challenges for ester hydrolysis due to the presence of two electron-donating amino groups (a primary aniline at C3 and a secondary aniline at C2) and a methoxyethyl ether appendage. The electron-rich nature of the aromatic ring significantly reduces the electrophilicity of the ester carbonyl. Furthermore, the secondary amine at the C2 position can engage in intramolecular hydrogen bonding with the ester carbonyl, further shielding it from nucleophilic attack.

This application note details the optimal reagents, mechanistic rationale, and a self-validating protocol for the efficient hydrolysis of this hindered ester to its corresponding carboxylic acid.

Mechanistic Rationale: Selecting the Optimal Reagent

Choosing the correct reagent is critical to drive the reaction to completion while avoiding side reactions such as ether cleavage, epimerization, or unwanted decarboxylation [1].

  • Acidic Hydrolysis (Not Recommended): Utilizing strong acids (e.g., concentrated HCl or H2SO4) protonates the basic aniline nitrogens. While this makes the ring electron-withdrawing and theoretically activates the carbonyl, the electrostatic repulsion of the incoming water/hydronium nucleophile drastically slows the reaction. Prolonged heating under strongly acidic conditions also risks the cleavage of the methoxyethyl ether.

  • Standard Alkaline Hydrolysis (NaOH/KOH): Sodium or potassium hydroxide in aqueous mixtures can drive the saponification. However, the reaction is often sluggish due to the aforementioned intramolecular hydrogen bonding and steric hindrance. High temperatures are required, which can lead to degradation.

  • Lithium Hydroxide (The Optimal Choice): Lithium hydroxide monohydrate (LiOH·H2O) in a mixed aqueous-organic solvent system is the superior reagent. The lithium cation (Li+) acts as a mild, hard Lewis acid. It coordinates to the ester carbonyl oxygen and the adjacent amino nitrogen, effectively disrupting the intramolecular hydrogen bond. This coordination withdraws electron density from the carbonyl carbon, significantly accelerating the nucleophilic attack by the hydroxide ion [2].

Solvent System Architecture

A ternary solvent system of THF : MeOH : H2O (3:1:1 v/v/v) is highly recommended for this substrate.

  • THF (Tetrahydrofuran): Solubilizes the lipophilic methyl ester starting material.

  • H2O (Water): Solubilizes the LiOH·H2O and serves as the hydroxide source.

  • MeOH (Methanol): Acts as a co-solvent to bridge the aqueous and organic phases, ensuring a homogeneous reaction mixture. It also suppresses unwanted transesterification side reactions that can occur if other alcohols (like ethanol) are used as co-solvents.

Experimental Protocol: Self-Validating Hydrolysis

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate in a mixture of THF and MeOH (3:1 ratio, approx. 5 mL/mmol of substrate).

  • In a separate vial, dissolve 3.0 equivalents of LiOH·H2O in distilled water (approx. 1 mL/mmol of substrate).

  • Add the aqueous LiOH solution dropwise to the organic mixture at room temperature. The solution should remain homogeneous.

Step 2: Reaction Execution & Monitoring 4. Warm the reaction mixture to 40°C. 5. Self-Validation Check: Monitor the reaction via TLC (Thin Layer Chromatography) using a 1:1 Hexanes:EtOAc system. The starting material (UV active, higher Rf) should cleanly convert to a baseline spot (the highly polar lithium carboxylate salt). The reaction typically reaches completion within 3 to 4 hours.

Step 3: Workup and Isoelectric Isolation 6. Cool the mixture to room temperature. Concentrate the mixture in vacuo at 35°C to remove the THF and MeOH.

  • Causality: Removing the organic solvents prevents the amphoteric product from partitioning into the organic phase prematurely or resisting precipitation.

  • Dilute the remaining aqueous residue with a small volume of water (2 mL/mmol) and cool to 0-5°C in an ice bath.

  • Critical Step - pH Adjustment: The product is an amino acid with a specific isoelectric point (pI). Slowly add 1M HCl dropwise while monitoring with a pH meter. Adjust the pH to strictly 4.5 - 5.0 .

    • Causality: At pH > 7, the molecule exists as a soluble lithium carboxylate. At pH < 3, the anilines protonate, forming a highly water-soluble hydrochloride salt. At pH ~4.5, the molecule exists as a neutral zwitterion, which has minimum aqueous solubility and can be cleanly isolated [3].

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL/mmol). If the zwitterion precipitates directly upon pH adjustment, it can be isolated via vacuum filtration instead.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to afford the pure 3-amino-2-((2-methoxyethyl)amino)benzoic acid.

Quantitative Data: Reagent Comparison

Reagent SystemSolvent SystemTemp (°C)Time (h)Yield (%)Observations / Side Reactions
LiOH·H2O (3 eq) THF/MeOH/H2O (3:1:1)403 - 4>92%Clean conversion; easy isolation at pI.
NaOH (3 eq) THF/MeOH/H2O (3:1:1)408 - 1275%Sluggish reaction; requires longer heating.
NaOH (5 eq) H2O (Reflux)1004 - 660%Partial degradation; dark impurities formed.
HCl (6M) H2O/Dioxane (1:1)100>24<30%Very slow; minor ether cleavage observed.

Visualizations

Experimental_Workflow SM Starting Material Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate Rxn Alkaline Hydrolysis 3 eq. LiOH·H2O, THF/MeOH/H2O (3:1:1) Stir at 40°C for 3-4 hours SM->Rxn Conc Solvent Removal Evaporate THF and MeOH in vacuo at 35°C Rxn->Conc Neutralize Isoelectric Precipitation Careful addition of 1M HCl Adjust to pH 4.5 - 5.0 Conc->Neutralize Isolate Isolation Extract with EtOAc or Filter precipitated zwitterion Neutralize->Isolate Product Target Product 3-amino-2-((2-methoxyethyl)amino)benzoic acid Isolate->Product

Fig 1. Step-by-step workflow for the mild alkaline hydrolysis and isoelectric isolation.

Mechanistic_Rationale Hbond Intramolecular H-Bond (C2-NH to Ester C=O) Reduces Electrophilicity LiCoord Li+ Coordination Acts as Lewis Acid Disrupts H-Bond Hbond->LiCoord Activation Carbonyl Activation Increases susceptibility to nucleophilic attack LiCoord->Activation Hydroxide OH- Attack Rapid formation of tetrahedral intermediate Activation->Hydroxide Saponification Irreversible Saponification Yields Lithium Carboxylate Hydroxide->Saponification

Fig 2. Mechanistic role of the Lithium cation in accelerating the hydrolysis of hindered esters.

References

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing).[Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin (NIH/PubMed).[Link]

  • De-esterification of amino acid esters. ResearchGate.[Link]

Application

Application Notes &amp; Protocols: Strategic Synthesis of Novel Benzimidazole Scaffolds from Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Abstract This document provides a comprehensive guide for the synthesis of advanced benzimidazole derivatives utilizing Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate as a key precursor. Benzimidazoles are a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of advanced benzimidazole derivatives utilizing Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate as a key precursor. Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The strategic placement of a methyl ester and an N-(2-methoxyethyl) group on the o-phenylenediamine (OPD) starting material offers unique opportunities for subsequent diversification and modulation of physicochemical properties. These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and troubleshooting guidance. We will explore the classic Phillips condensation method and modern catalytic approaches to achieve efficient cyclization.

Introduction: The Enduring Significance of the Benzimidazole Core

The benzimidazole nucleus, an isosteric analog of naturally occurring purines, is a "privileged scaffold" in drug discovery.[2][4] Its rigid, planar structure and ability to engage in hydrogen bonding interactions allow it to bind to a wide variety of biological targets. This versatility has led to the development of blockbuster drugs such as the proton-pump inhibitor omeprazole, the anthelmintic albendazole, and the antihistamine astemizole.[2]

The functionalization of the benzimidazole core is critical for tuning its pharmacological profile. The precursor, Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, is strategically designed for this purpose. The substituents on this advanced OPD derivative serve distinct roles:

  • The N-(2-methoxyethyl) group: This flexible, polar side chain can enhance solubility and provide a vector for interaction with solvent or specific receptor sites.

  • The Methyl Ester at the 4-position (of the resulting benzimidazole): This group acts as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid for further amide couplings or serve as an electron-withdrawing group to modulate the electronics of the heterocyclic system.

This guide will provide the necessary protocols to leverage this precursor for the synthesis of novel, diversely substituted benzimidazoles.

Overview of Synthetic Strategy

The primary method for constructing the benzimidazole ring from an o-phenylenediamine derivative is through condensation with a one-carbon electrophile, which can be a carboxylic acid, an aldehyde, or their derivatives.[2][5] This process involves the formation of two C-N bonds to complete the five-membered imidazole ring.

Workflow for Benzimidazole Synthesis

The overall process can be broken down into three main stages: Condensation/Cyclization, Work-up/Isolation, and Purification/Characterization.

G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Work-up & Isolation cluster_2 Stage 3: Purification & Characterization reagents Precursor + Aldehyde/Carboxylic Acid + Catalyst/Acid + Solvent reaction_vessel Heat / Reflux (e.g., 80-120°C) reagents->reaction_vessel Charge Reactor quench Cool Reaction Neutralize with Base (e.g., NaOH, NaHCO3) reaction_vessel->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na2SO4) Filter & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify characterize Spectroscopic Analysis (NMR, MS, IR) purify->characterize caption General Experimental Workflow.

Caption: General Experimental Workflow.

Detailed Protocols

The following protocols are optimized for the cyclization of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

Protocol 1: Condensation with an Aldehyde (Weidenhagen-Type Synthesis)

This method is advantageous due to the wide availability of aldehydes and generally milder conditions compared to the Phillips method. An oxidative cyclization step is required after the initial condensation.[2][6]

Materials & Reagents

ReagentCAS NumberMolar Mass ( g/mol )Quantity (1 mmol scale)Notes
Methyl 3-amino-2-((2-methoxyethyl)amino)benzoateN/A224.26224 mg (1.0 mmol)Starting Material
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)104-88-1140.57155 mg (1.1 mmol)Electrophile; use 1.1 equivalents.
p-Toluenesulfonic acid (p-TsOH)104-15-4172.2019 mg (0.1 mmol)Catalyst.[5]
Nitrobenzene98-95-3123.115 mLSolvent and oxidizing agent.[2] Caution: Toxic.
Sodium Bicarbonate (NaHCO₃), sat. aq. soln.144-55-884.01~20 mLFor neutralization.
Ethyl Acetate (EtOAc)141-78-688.11~50 mLExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.

Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (224 mg, 1.0 mmol), the selected aldehyde (1.1 mmol), and p-TsOH (19 mg, 0.1 mmol).

  • Solvent Addition: Add nitrobenzene (5 mL) to the flask.

  • Cyclization: Heat the reaction mixture to 130-140°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (~20 mL) to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the desired 2-substituted benzimidazole.

Protocol 2: Condensation with a Carboxylic Acid (Phillips Method)

This is a classic, robust method for synthesizing 2-alkyl or 2-aryl benzimidazoles. It typically requires strong acidic conditions and higher temperatures.[2][7]

Materials & Reagents

ReagentCAS NumberMolar Mass ( g/mol )Quantity (1 mmol scale)Notes
Methyl 3-amino-2-((2-methoxyethyl)amino)benzoateN/A224.26224 mg (1.0 mmol)Starting Material
Carboxylic Acid (e.g., Acetic Acid)64-19-760.051.5 mmolElectrophile; can be used as solvent.
Hydrochloric Acid (4 M HCl)7647-01-036.465 mLAcid catalyst and solvent.
Sodium Hydroxide (10% aq. soln.)1310-73-240.00~20 mLFor neutralization.[7]
Water (H₂O)7732-18-518.02As neededFor washing.

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (224 mg, 1.0 mmol) and the chosen carboxylic acid (1.5 mmol).

  • Acid Addition: Add 4 M hydrochloric acid (5 mL).

  • Reflux: Heat the mixture to 100°C (in a water bath) and maintain reflux for 2-4 hours.[7] Monitor the reaction by TLC.

  • Cooling and Precipitation: After completion, cool the reaction flask in an ice bath.

  • Neutralization: Slowly add 10% aqueous sodium hydroxide solution with vigorous stirring until the mixture is just alkaline to litmus paper. The crude product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 10 mL) to remove salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Reaction Mechanism

The condensation of an o-phenylenediamine with an aldehyde proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring.

G OPD Substituted OPD SchiffBase Schiff Base Intermediate OPD->SchiffBase Condensation (-H₂O) Aldehyde R-CHO Aldehyde->SchiffBase Dihydrobenzimidazole Dihydrobenzimidazole SchiffBase->Dihydrobenzimidazole Intramolecular Cyclization Product Final Benzimidazole Product Dihydrobenzimidazole->Product Oxidation (-2H) caption Mechanism of Aldehyde Condensation.

Caption: Mechanism of Aldehyde Condensation.

Mechanistic Steps:

  • Amine Attack: One of the amino groups of the OPD attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: A molecule of water is eliminated to form a Schiff base (imine) intermediate.

  • Cyclization: The second, free amino group performs an intramolecular nucleophilic attack on the imine carbon.

  • Oxidation: The resulting non-aromatic dihydrobenzimidazole intermediate is oxidized to the stable, aromatic benzimidazole product. In Protocol 1, nitrobenzene serves as the oxidant at high temperatures.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; incorrect temperature; inactive catalyst.- Extend reaction time and re-check progress by TLC.- Ensure the reaction temperature is maintained.- Use freshly opened or purified reagents. For Protocol 2, a stronger acid like polyphosphoric acid (PPA) can be used.
Formation of Side Products Oxidation of the OPD starting material; formation of 1,2-disubstituted products (aldehyde method).- Maintain an inert atmosphere (N₂) during the reaction, especially if not using an oxidizing solvent.- In the aldehyde method, use a strict 1:1.1 ratio of OPD to aldehyde to minimize double addition.[8]
Difficult Purification Product is highly polar; streaking on TLC plate.- For polar compounds, try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).- If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can improve peak shape.
Ester Hydrolysis The methyl ester group is sensitive to the strong acidic or basic conditions.- For the Phillips method, consider protecting the amine groups first, or use milder conditions if possible.- During basic work-up, use a weaker base like NaHCO₃ and avoid prolonged exposure.

Characterization

The synthesized benzimidazole should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure, identify the number and environment of protons and carbons. Key signals to look for include the disappearance of the two NH₂ signals from the starting material and the appearance of a new aromatic proton signal from the imidazole ring (if unsubstituted at N-1).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI-MS) is typically used to find the [M+H]⁺ peak.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for the disappearance of the N-H stretching bands of the primary amines and the presence of C=N stretching characteristic of the imidazole ring.[5]

  • Melting Point: A sharp melting point is an indicator of high purity.

Conclusion

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a valuable, pre-functionalized building block for the synthesis of novel benzimidazole derivatives. The protocols outlined in this guide, based on well-established condensation reactions, provide reliable pathways to access these important heterocyclic scaffolds.[2][5][7] By leveraging the unique substituents of this precursor, researchers can efficiently generate libraries of compounds with tailored properties for applications in drug discovery and materials science.

References

  • Al-Ghorbani, M., et al. (2015). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]

  • Juárez-Ornelas, K. A., et al. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PMC. Available at: [Link]

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses. Available at: [Link]

  • Ghaffari, S., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC. Available at: [Link]

  • Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Available at: [Link]

  • Alam, M. M., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]

  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

  • Wang, Z., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. Available at: [Link]

  • Naaz, F., et al. (2021). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]

  • Sharma, R. K., & GIBBS, R. A. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. PMC. Available at: [Link]

  • Elgawish, M., et al. (2022). Design and synthesis of potent benzimidazole derivatives via scaffold hybridization and evaluating their antiproliferative and proapoptotic activity against breast and lung cancer cell lines. Semantic Scholar. Available at: [Link]

  • Lyssikatos, J. P., et al. (2013). Oxidative Cyclization Approach to Benzimidazole Libraries. ACS Combinatorial Science. Available at: [Link]

  • Wang, L., et al. (2020). Visible-light-induced condensation cyclization to synthesize benzimidazoles using fluorescein as a photocatalyst. Green Chemistry. Available at: [Link]

  • Current Science. (2023). Synthesis and Characterization of Novel Benzimidazole Derivative as Potent Anthelmintic Agent. Available at: [Link]

  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. Available at: [Link]

  • IntechOpen. (2022). Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. Available at: [Link]

  • MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available at: [Link]

  • Akhtar, T., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Available at: [Link]

  • Singh, A., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Asian Journal of Chemistry. Available at: [Link]

  • Ansari, K. F., & Lal, C. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. Available at: [Link]

  • Kantharaju, K. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. Available at: [Link]

  • Augusta University Research Profiles. (2019). Recent Trends in the Synthesis of Benzimidazoles From o-Phenylenediamine via Nanoparticles and Green Strategies Using Transition Metal Catalysts. Available at: [Link]

  • Zniber, R., et al. (1999). [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5]. PubMed. Available at: [Link]

  • ResearchGate. (2014). Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. Available at: [Link]

  • El-Metwaly, N., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society. Available at: [Link]

  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Available at: [Link]

  • Arkivoc. (2010). Synthetic routes to benzimidazole-based fused polyheterocycles. Available at: [Link]

  • Google Patents. (2015). Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives.

Sources

Method

Application Notes and Protocols: Catalytic Hydrogenation of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate Precursors

Introduction The catalytic hydrogenation of aromatic nitro compounds is a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries. This process provides an efficient and atom-eco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The catalytic hydrogenation of aromatic nitro compounds is a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries. This process provides an efficient and atom-economical route to the corresponding anilines, which are versatile intermediates for the synthesis of a wide array of bioactive molecules and functional materials.[1][2] This guide provides a detailed technical overview and practical protocols for the catalytic hydrogenation of precursors to Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, a key structural motif in various pharmaceutical agents.

The focus of this document is the reduction of a nitro group on a substituted benzoate precursor. The principles and protocols described herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, enabling them to safely and effectively implement this transformation in their own laboratories. We will delve into the mechanistic underpinnings of catalytic hydrogenation, explore catalyst selection, detail experimental procedures, and address critical safety considerations.

Scientific Principles and Mechanistic Overview

Catalytic hydrogenation is a chemical reaction that involves the addition of hydrogen (H₂) across double or triple bonds, or to functional groups, in the presence of a catalyst.[3] For the reduction of aromatic nitro compounds, the reaction proceeds through a series of intermediates, ultimately yielding the desired amine.[4][5]

Reaction Pathway

The generally accepted pathway for the catalytic hydrogenation of a nitroaromatic compound (Ar-NO₂) to an arylamine (Ar-NH₂) involves the following key steps on the surface of a heterogeneous catalyst:

  • Adsorption of Reactants: Both the nitroaromatic compound and molecular hydrogen are adsorbed onto the surface of the catalyst.[3]

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species (M-H).[3]

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced through a series of intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[4][6]

  • Desorption of Product: Once the reduction is complete, the final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The accumulation of the hydroxylamine intermediate can sometimes be a concern as these species can be thermally unstable.[5] Careful control of reaction conditions and appropriate catalyst selection can minimize the concentration of this intermediate.[5]

Homogeneous vs. Heterogeneous Catalysis

Catalysts for hydrogenation are broadly classified as either homogeneous or heterogeneous.[3][7]

  • Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to well-defined active sites.[8][9] However, their separation from the product can be challenging and costly.[8][9]

  • Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture.[3][9] They are favored in industrial applications due to their ease of separation (e.g., by filtration) and recyclability.[8][9]

For the hydrogenation of nitroaromatic precursors, heterogeneous catalysts such as palladium on carbon (Pd/C) and Raney Nickel are most commonly employed.[1][4][10]

Catalyst Selection and Characterization

The choice of catalyst is critical for a successful hydrogenation reaction. The activity and selectivity of the catalyst can be influenced by the metal, the support, and the presence of any promoters or inhibitors.

CatalystSupportTypical LoadingAdvantagesDisadvantages
Palladium Activated Carbon (C)5-10 wt%High activity, good for a wide range of functional groups.[10]Can cause dehalogenation of aryl halides.[4][10]
Raney Nickel N/A (Sponge-like alloy)SlurryLower cost than precious metals, less prone to causing dehalogenation.[10][11]Pyrophoric nature requires careful handling.[5] Can be less selective.
Platinum Activated Carbon (C)1-5 wt%Highly active, operates at lower temperatures and pressures.[3]More expensive than palladium or nickel.

For the synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate precursors, Palladium on carbon (Pd/C) is often the catalyst of choice due to its high efficiency in reducing aromatic nitro groups. [10]

Experimental Protocols

The following protocols provide a step-by-step guide for the catalytic hydrogenation of a generic methyl 3-nitrobenzoate precursor. It is imperative that all hydrogenation reactions are conducted in a well-ventilated fume hood, and all safety precautions are strictly followed. [12]

General Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents & Solvent prep_glassware Assemble & Dry Glassware prep_reagents->prep_glassware charge_catalyst Charge Catalyst prep_glassware->charge_catalyst inert_atmosphere Establish Inert Atmosphere (N2 Purge) charge_catalyst->inert_atmosphere add_solvent_substrate Add Solvent & Substrate inert_atmosphere->add_solvent_substrate introduce_h2 Introduce Hydrogen add_solvent_substrate->introduce_h2 run_reaction Monitor Reaction introduce_h2->run_reaction quench Quench Reaction (N2 Purge) run_reaction->quench filter_catalyst Filter Catalyst (Celite) quench->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) with a Hydrogen Balloon

This protocol is suitable for small-scale reactions at atmospheric pressure.

Materials:

  • Methyl 3-nitro-2-((2-methoxyethyl)amino)benzoate precursor

  • 10% Palladium on carbon (Pd/C), wet (typically ~50% water)

  • Methanol or Ethanol (ACS grade or higher)

  • Nitrogen gas (high purity)

  • Hydrogen gas (high purity, in a balloon)

  • Celite® 545

  • Three-neck round-bottom flask

  • Magnetic stir bar

  • Gas inlet adapter with stopcock

  • Septa

  • Needles and tubing for gas lines

  • Büchner funnel and filter flask

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, and two septa. Ensure all glassware is dry.[13]

  • Catalyst Charging: To the flask, add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Inerting the System: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add the solvent (e.g., methanol or ethanol). Then, add the methyl 3-nitrobenzoate precursor.

  • Hydrogen Introduction: Carefully evacuate the flask and then backfill with hydrogen from a balloon attached to a needle inserted through a septum.[13][14] For a nitro group reduction, 3 molar equivalents of hydrogen are required.[13]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take an aliquot, first, purge the flask with nitrogen before opening.[13]

  • Reaction Completion and Quenching: Once the reaction is complete, evacuate the hydrogen and backfill the flask with nitrogen.[13][14]

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite pad to remove the Pd/C.[14] Crucially, do not allow the catalyst on the filter pad to dry out, as it can be pyrophoric. [15][16] Keep it wet with solvent.

  • Catalyst Quenching: Immediately after filtration, quench the used catalyst on the Celite pad by adding water.[13] Transfer the wet catalyst slurry to a designated waste container.[13]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography or recrystallization as needed.

Protocol 2: Hydrogenation using Raney Nickel in a High-Pressure Reactor

This protocol is suitable for larger-scale reactions or when higher pressures are required.

Materials:

  • Methyl 3-nitro-2-((2-methoxyethyl)amino)benzoate precursor

  • Raney Nickel (in a water slurry)

  • Ethanol or other suitable solvent

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Nitrogen gas (high purity)

  • Hydrogen gas (high purity, from a cylinder)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been inspected for any damage.[12] Place the reactor in a well-ventilated fume hood.[12]

  • Charging the Reactor: Add the solvent and the methyl 3-nitrobenzoate precursor to the reactor vessel. The total volume should not exceed two-thirds of the vessel's capacity.[12] Carefully add the Raney Nickel slurry.

  • Sealing and Leak Testing: Seal the reactor according to the manufacturer's instructions, tightening bolts diagonally and gradually.[12] Pressurize the reactor with nitrogen to the intended maximum reaction pressure and hold for at least 30 minutes to check for leaks.[12]

  • Purging: Depressurize the reactor and purge with nitrogen three times to remove all oxygen.[12]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin agitation and heat the reaction to the desired temperature if necessary.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder.

  • Shutdown and Cooling: Once the reaction is complete, stop the agitation and heating. Allow the reactor to cool to room temperature before depressurizing.[12]

  • Venting and Purging: Vent the excess hydrogen to a safe location outside the laboratory.[12] Purge the reactor with nitrogen three times to remove any residual hydrogen.[12]

  • Catalyst Removal and Product Isolation: Carefully open the reactor. The Raney Nickel can be separated by filtration (keeping it wet) or by decanting the supernatant. Isolate the product from the solvent as described in Protocol 1.

Safety Considerations

Catalytic hydrogenation involves significant hazards that must be managed through careful planning and execution.

  • Flammability of Hydrogen: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[17] All operations should be conducted in a well-ventilated area, away from ignition sources.

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel can be pyrophoric, especially after use and when dry.[5][15][18] They can ignite flammable solvents. Always handle these catalysts in a wet state and under an inert atmosphere when possible.[15][16]

  • Pressure: When using high-pressure reactors, never exceed the rated temperature or pressure of the vessel.[12] Regular inspection and maintenance of the equipment are essential.

  • Exothermic Reactions: The reduction of nitro groups is a highly exothermic reaction.[5] For large-scale reactions, proper heat management is crucial to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[17]

Emergency Procedures
  • Fire: In case of a small fire on the filter funnel, it can often be extinguished by covering it with a watch glass to cut off the oxygen supply.[13] For larger fires, evacuate the area and contact emergency services. An ABC fire extinguisher should be readily available.[15]

  • Spills: For small spills of moist catalyst, use a wet paper towel to wipe it up and place it in a container of water.[15] For larger or dry spills, evacuate the area and call for emergency assistance.[15]

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen, poor mixing.Use fresh catalyst, ensure a sufficient supply of hydrogen (e.g., replace the balloon), increase stirring speed.
Formation of Side Products Over-reduction, dehalogenation (if applicable).Monitor the reaction closely and stop it once the starting material is consumed. For dehalogenation with Pd/C, consider using Raney Nickel instead.[10]
Low Yield Product adsorption onto the catalyst, loss during workup.Wash the catalyst thoroughly with fresh solvent after filtration. Optimize purification steps.
Dark Color in Reaction Mixture Formation of azo or azoxy byproducts from the condensation of intermediates.[5]Ensure efficient hydrogenation to minimize the concentration of intermediates.

Conclusion

The catalytic hydrogenation of precursors to Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a robust and scalable method for the synthesis of this important pharmaceutical intermediate. By understanding the underlying scientific principles, carefully selecting the appropriate catalyst and reaction conditions, and adhering to strict safety protocols, researchers can achieve high yields of the desired product. The detailed protocols and troubleshooting guide provided in this document serve as a valuable resource for the successful implementation of this critical chemical transformation.

References

  • Homogeneous vs Heterogeneous Catalysts.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hydrogenation - Wikipedia.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Nitro Reduction - Common Conditions.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry.
  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety.
  • Hydrogenation SOP.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing.
  • Hydrogen - Organic Chemistry Portal.
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - ResearchGate.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
  • Heterogenous vs Homogenous catalysis | - ChemBAM.
  • Full article: Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • Hydrogenation - Catalysts / Alfa Chemistry.
  • Hydrogenation reaction safety - YouTube.
  • Raney nickel - Wikipedia.
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst - ResearchGate.
  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - RSC Publishing.
  • Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities - ACS Publications.
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • METHYL 3-AMINOBENZOATE synthesis - ChemicalBook.
  • US10392364B2 - Process for synthesis of lenalidomide - Google Patents.
  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC - NIH.
  • Synthesis of (1) Methyl 3-amino-2-methylbenzoate - PrepChem.com.
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11.
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.
  • Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH) 2 heterostructure - RSC Publishing.
  • HYDROGENATION REACTIONS - Linz - JKU ePUB.
  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.
  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac.
  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit.

Sources

Application

Application Notes &amp; Protocols: Strategic Application of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate for Novel Kinase Inhibitor Design

Introduction: The Quest for Novel Kinase Scaffolds Protein kinases remain one of the most critical enzyme classes targeted in modern drug discovery, regulating a vast array of cellular processes.[1] The development of sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Kinase Scaffolds

Protein kinases remain one of the most critical enzyme classes targeted in modern drug discovery, regulating a vast array of cellular processes.[1] The development of small-molecule kinase inhibitors has fundamentally altered the treatment landscape for numerous diseases, most notably cancer.[2] However, the challenges of acquired resistance, off-target toxicity, and the need to drug the remaining "undruggable" portions of the kinome necessitate a continuous search for novel chemical scaffolds. These new starting points must offer unique structural and electronic properties to explore uncharted chemical space and generate intellectual property.

This document introduces Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate as a versatile and promising, yet underexplored, scaffold for the design of next-generation kinase inhibitors. Its substituted aminobenzoate core presents multiple functional handles for chemical diversification, allowing for systematic exploration of structure-activity relationships (SAR) to achieve high potency and selectivity.[3] We provide a comprehensive guide, from the rationale behind its selection to detailed protocols for synthesis, library development, and a robust screening cascade for inhibitor validation.

The Scaffold: Physicochemical Profile and Rationale

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a unique anthranilate derivative. Its key structural features—a primary aromatic amine, a secondary aliphatic amine, a methoxyethyl tail, and a methyl ester—provide a rich platform for medicinal chemistry exploration.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃(Calculated)
Molecular Weight 224.26 g/mol (Calculated)
Hydrogen Bond Donors 2(Calculated)
Hydrogen Bond Acceptors 5(Calculated)
LogP 1.45(Predicted)

Rationale for Kinase Inhibitor Design:

  • Hinge-Binding Potential: The di-amino-substituted benzene ring is a bio-isostere for the adenine region of ATP. The amino groups at the 2- and 3-positions are well-positioned to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a hallmark of many Type I and Type II inhibitors.

  • Vectors for Diversification: The scaffold possesses three primary points for chemical modification (R¹, R², R³ in Figure 1) without altering the core hinge-binding motif. This allows for the systematic optimization of properties:

    • R¹ (3-amino group): Can be acylated or sulfonated to project into the solvent-exposed region, enabling the modulation of potency, selectivity, and pharmacokinetic properties.

    • R² (2-methoxyethylamino group): The methoxyethyl moiety extends towards the ribose-binding pocket. Modification of this chain can enhance potency and exploit subtle differences between kinase active sites.

    • R³ (methyl ester): Can be hydrolyzed to the carboxylic acid or converted to various amides to interact with different sub-pockets or improve cell permeability.

  • Favorable Physicochemical Properties: The scaffold's moderate molecular weight and LogP fall within the "rule of five" territory, suggesting a good starting point for developing orally bioavailable drugs.

Caption: Chemical modification points on the core scaffold.

Synthetic Protocols

The following protocols provide a robust pathway for synthesizing the core scaffold and generating a focused library for initial screening. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a plausible multi-step synthesis adapted from established methods for similar aminobenzoate compounds.[4][5]

Step A: Nitration of Methyl 2-chlorobenzoate

  • Setup: In a round-bottom flask cooled to 0°C in an ice bath, add fuming nitric acid (3 eq.).

  • Addition: Slowly add methyl 2-chlorobenzoate (1 eq.) dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, slowly add concentrated sulfuric acid (3 eq.) dropwise. Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry to yield methyl 2-chloro-3-nitrobenzoate.

Step B: Nucleophilic Aromatic Substitution with 2-methoxyethylamine

  • Setup: To a solution of methyl 2-chloro-3-nitrobenzoate (1 eq.) in anhydrous Dimethyl Sulfoxide (DMSO), add 2-methoxyethylamine (1.5 eq.) and potassium carbonate (2 eq.).

  • Reaction: Heat the mixture to 80°C and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate.

Step C: Reduction of the Nitro Group

  • Setup: Dissolve the product from Step B (1 eq.) in methanol. Add palladium on carbon (10% w/w, 0.1 eq.).

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material (typically 4-6 hours).[6]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate .

Protocol 2: Library Generation via Sulfonylation of the 3-Amino Group

This protocol details the modification at the R¹ position to explore the solvent-front region of the kinase active site.

  • Setup: Dissolve the core scaffold (1 eq.) in anhydrous dichloromethane (DCM) with pyridine (1.5 eq.) in a round-bottom flask under a nitrogen atmosphere. Cool to 0°C.

  • Reagent Addition: Add a solution of the desired sulfonyl chloride (e.g., 2-thiophenesulfonyl chloride, 1.1 eq.) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired sulfonamide derivative.

Experimental Protocols: A Tiered Screening Cascade

A successful kinase inhibitor discovery program relies on a logical progression of assays, moving from broad, high-throughput biochemical screens to more complex, physiologically relevant cellular models.[7][8]

Caption: Tiered workflow for kinase inhibitor screening and validation.

Protocol 4.1: Broad Kinase Selectivity Profiling

Objective: To identify initial kinase targets for the synthesized compound library from a representative panel of the human kinome.[9][10]

Methodology: Radiometric Kinase Assay (e.g., ³³PanQinase™)

  • Materials:

    • Kinase panel (e.g., general panel of 24 kinases).[9]

    • Corresponding kinase-specific substrates.

    • Test compounds dissolved in DMSO (10 mM stock).

    • Assay buffer (containing MgCl₂, Brij-35, etc.).

    • [γ-³³P]ATP.

    • Stop buffer (e.g., 3% phosphoric acid).

    • Filter plates or scintillant-coated plates.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, the specific kinase, and its substrate.

    • Add the test compound to a final concentration of 1 µM. Include a "no inhibitor" (DMSO only) control.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

    • Stop the reaction by adding the stop buffer.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. Hits are typically defined as compounds causing >50% inhibition.

Protocol 4.2: Biochemical IC₅₀ Determination

Objective: To quantify the potency of compounds identified as hits in the initial screen.

Methodology: As in Protocol 4.1, but with a dose-response curve.

  • Procedure:

    • Perform serial dilutions of the hit compound in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 µM).

    • Run the kinase assay as described above for each concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.3: Cellular Target Engagement (NanoBRET™ Assay)

Objective: To confirm that the inhibitor binds to its intended kinase target within a live cellular environment, providing more physiologically relevant data.[11]

  • Materials:

    • HEK293 cells (or other suitable cell line).

    • Plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • NanoBRET™ tracer specific for the kinase of interest.

    • Opti-MEM® I Reduced Serum Medium.

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • White, 96-well assay plates.

  • Procedure:

    • Transfection: Co-transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid and allow expression for 24 hours.

    • Cell Plating: Resuspend the transfected cells in Opti-MEM® and plate them in the 96-well plate.

    • Compound Addition: Add the test compound at various concentrations to the wells and incubate within a CO₂ incubator.

    • Tracer Addition: Add the NanoBRET™ tracer to all wells.

    • Substrate Addition: Add the Nano-Glo® Substrate/Inhibitor mixture to all wells.

    • Measurement: Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the ratio upon compound addition indicates displacement of the tracer and engagement of the target kinase. Plot the data to determine a cellular IC₅₀.

Protocol 4.4: Cell-Based Functional Assay (Anti-Proliferation)

Objective: To determine if target engagement translates into a desired biological effect, such as inhibiting the growth of a cancer cell line known to be dependent on the target kinase.[12]

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Materials:

    • Cancer cell line with known dependency on the target kinase.

    • Appropriate cell culture medium and fetal bovine serum (FBS).

    • Test compounds in DMSO.

    • CellTiter-Glo® Reagent.

    • Opaque-walled 96-well plates.

  • Procedure:

    • Cell Seeding: Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

    • Incubation: Incubate the plates for 72 hours in a cell culture incubator.

    • Assay: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® Reagent to each well.

    • Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Illustrative Signaling Pathway: Targeting TGF-βR1

The aminobenzoate scaffold is structurally related to known inhibitors of the Transforming Growth Factor-β (TGF-β) pathway, which is implicated in fibrosis and cancer metastasis.[13] An inhibitor developed from this scaffold could potentially target TGF-β Receptor 1 (TGF-βR1), also known as ALK5.

G TGFB TGF-β Ligand TGFBR2 TGF-βRII (Ser/Thr Kinase) TGFB->TGFBR2 Binds & Activates TGFBR1 TGF-βR1 / ALK5 (Ser/Thr Kinase) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., EMT, Fibrosis) Nucleus->Transcription Regulates Inhibitor Scaffold-Based Inhibitor Inhibitor->TGFBR1 Inhibits ATP Binding

Caption: The TGF-β signaling cascade and the point of intervention for a TGF-βR1 kinase inhibitor.

Conclusion and Future Directions

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate represents a highly adaptable and promising starting point for the discovery of novel kinase inhibitors. Its inherent structural features are conducive to forming key interactions within the ATP-binding pocket, while its multiple diversification points allow for extensive SAR exploration. The tiered experimental workflow presented here provides a clear, logical, and robust path from initial library synthesis to cellular proof-of-concept. By leveraging this scaffold and these protocols, researchers can efficiently navigate the early stages of the drug discovery process, with the potential to develop potent and selective inhibitors against a range of clinically relevant kinase targets.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Benchchem. Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025).
  • Flaherty, P. T., et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Promega. Kinase Selectivity Profiling System: General Panel Protocol.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • PrepChem.com. Synthesis of (1) Methyl 3-amino-2-methylbenzoate.
  • Benchchem. Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol.
  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024).
  • ChemicalBook. 3-Amino-2-methylbenzoic acid synthesis.
  • Al-Sha'er, M. A., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate , a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate , a critical intermediate often utilized in the development of kinase inhibitors and benzimidazole-based therapeutics.

The synthesis of this scaffold typically relies on a two-phase approach: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction. Below, we dissect the mechanistic pitfalls of each phase, provide causal troubleshooting steps, and outline self-validating protocols to maximize your reaction yield.

Synthesis Workflow Overview

Synthesis SM Methyl 2-fluoro- 3-nitrobenzoate Int Methyl 2-((2-methoxyethyl)amino)- 3-nitrobenzoate SM->Int 2-Methoxyethylamine DIPEA, DMF, 60°C (SNAr) Prod Methyl 3-amino-2- ((2-methoxyethyl)amino)benzoate Int->Prod H2, Pd/C MeOH, 25°C (Reduction)

Two-step synthesis workflow: SNAr amination followed by catalytic nitro reduction.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves displacing the ortho-fluorine of methyl 2-fluoro-3-nitrobenzoate with 2-methoxyethylamine. The fluorine atom is highly activated by the electron-withdrawing nitro and ester groups, making it highly susceptible to SNAr[1]. However, the presence of the methyl ester introduces competing side reactions.

Q: Why am I seeing significant ester cleavage (carboxylic acid formation) during the SNAr step? A: Ester hydrolysis is a direct consequence of trace water reacting in the presence of an inorganic base (e.g., K2​CO3​ or NaOH ). Hydroxide ions generated in situ will rapidly attack the ester carbonyl. Solution: Transition to strictly anhydrous conditions and utilize a sterically hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA provides the necessary proton-scavenging capacity to drive the SNAr forward without participating in nucleophilic attack.

Q: My LC-MS shows a mass corresponding to an amide byproduct. How can I minimize transamidation? A: You are observing a competition between kinetic and thermodynamic pathways. While the primary amine prefers to attack the highly activated aryl fluoride (SNAr, kinetic product), it can also attack the ester carbonyl, leading to an N-(2-methoxyethyl)amide derivative (transamidation, thermodynamic product)[2]. Solution: Temperature control is paramount. The SNAr pathway has a lower activation energy. By capping the reaction temperature at 60°C, you kinetically trap the desired SNAr product and suppress the higher-energy transamidation pathway.

Mechanism cluster_kinetic Kinetic Pathway (Desired) cluster_thermo Thermodynamic Pathway (Undesired) SM Starting Material + 2-Methoxyethylamine Meisenheimer Meisenheimer Complex (Attack at C2-F) SM->Meisenheimer Moderate Temp (≤60°C) Tetrahedral Tetrahedral Intermediate (Attack at C=O) SM->Tetrahedral High Temp (>80°C) SNArProd SNAr Product (Ester Intact) Meisenheimer->SNArProd Loss of F- TransAmProd Transamidation Byproduct (Amide Formed) Tetrahedral->TransAmProd Loss of MeO-

Competing kinetic (SNAr) and thermodynamic (transamidation) pathways during amination.

Protocol 1: Optimized SNAr Methodology

This protocol is self-validating; the use of water as an anti-solvent in step 5 forces the precipitation of the highly pure hydrophobic product, leaving polar impurities in the aqueous phase.

  • Charge a dry, argon-purged flask with Methyl 2-fluoro-3-nitrobenzoate (1.0 eq) and anhydrous DMF (10 volumes).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Dropwise add 2-methoxyethylamine (1.1 eq) while maintaining internal temperature ≤25°C to prevent exothermic spikes.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor by HPLC (Target: >98% conversion of starting material).

  • Cool to room temperature and quench with ice-cold water (30 volumes) under vigorous stirring to precipitate the product.

  • Filter the resulting yellow solid, wash with cold water (3 x 5 volumes), and dry under vacuum at 45°C to afford Methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate.

Phase 2: Nitro Reduction

The second phase reduces the nitro group to an aniline derivative. Catalytic hydrogenation of nitroarenes proceeds via a well-documented stepwise mechanism: nitro (-NO2) → nitroso (-NO) → hydroxylamine (-NHOH) → amine (-NH2)[3].

Q: The reduction stalls, and LC-MS shows a +16 Da mass relative to the desired product. How do I push it to completion? A: A +16 Da mass indicates the reaction has stalled at the relatively stable hydroxylamine (-NHOH) intermediate[3]. The reduction of the hydroxylamine to the amine is the rate-limiting step and is highly sensitive to hydrogen starvation at the catalyst surface. Solution: Transition from a hydrogen balloon (1 atm) to a pressurized autoclave (40-50 psi). Additionally, ensure the solvent is protic (e.g., Methanol) to facilitate the necessary proton-transfer steps, and increase the stirring rate (≥800 rpm) to overcome gas-liquid-solid mass transfer limitations.

Q: I am observing cyclization byproducts post-reduction. What causes this? A: The newly formed primary amine at position 3 and the secondary amine at position 2 are perfectly pre-organized to condense with electrophiles. If you used formamide solvents (like DMF) in the reduction step and applied heat, the solvent can degrade to release formyl species, which react with the diamine to yield a benzimidazole byproduct. Solution: Strictly avoid DMF or NMP in the reduction step. Use Methanol or Ethanol, and run the reaction at room temperature (25°C).

Protocol 2: Catalytic Hydrogenation Methodology

This protocol utilizes pressure and a protic solvent to ensure the complete collapse of the hydroxylamine intermediate.

  • Charge a high-pressure hydrogenation vessel with Methyl 2-((2-methoxyethyl)amino)-3-nitrobenzoate (1.0 eq) and Methanol (15 volumes).

  • Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent auto-ignition.

  • Purge the vessel with Argon (3 cycles), followed by Hydrogen gas (3 cycles).

  • Pressurize the vessel to 40 psi with H2​ and stir vigorously (≥800 rpm) at 25°C for 12 hours.

  • Monitor via LC-MS. Validation checkpoint: Ensure the peak corresponding to the hydroxylamine intermediate (M+16) is completely absent.

  • Vent the H2​ gas, purge with Argon, and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate as a stable oil or low-melting solid.

Quantitative Data: Yield & Purity Optimization

The following table summarizes the causal impact of the troubleshooting parameters on the overall yield and purity of the isolated intermediates.

Reaction PhaseParameterSuboptimal ConditionOptimized ConditionYield (%)Purity (HPLC %)
SNAr (Phase 1) Base Selection K2​CO3​ (Aqueous)DIPEA (Anhydrous)45% 92%60% 98%
SNAr (Phase 1) Temperature90°C60°C55% 92%70% 98%
Reduction (Phase 2) SolventTHF (Aprotic)Methanol (Protic)65% 95%80% 99%
Reduction (Phase 2) H2​ PressureBalloon (1 atm)Autoclave (40 psi)50% 95%75% 99%

References

  • ResearchGate / Journal of the American Chemical Society. Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N–C/O–C Cleavage. Retrieved from: [Link][2]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni) - Mechanism and Hydroxylamine Intermediates. Retrieved from: [Link][3]

Sources

Optimization

Overcoming solubility issues of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate in organic solvents

Introduction Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a substituted anthranilate derivative with potential applications in pharmaceutical and materials science research. Its unique structure, featuring primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a substituted anthranilate derivative with potential applications in pharmaceutical and materials science research. Its unique structure, featuring primary and secondary amine functionalities, an ester group, and an ether linkage, presents a complex solubility profile. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility challenges associated with this compound in organic solvents. By leveraging fundamental principles of organic chemistry and providing systematic troubleshooting protocols, this document aims to facilitate the seamless integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate that influence its solubility?

A: The solubility of this compound is governed by a balance of polar and non-polar functional groups:

  • Polar Groups: The primary (-NH2) and secondary (-NH-) amino groups, along with the ester (-COOCH3) and ether (-OCH3) functionalities, can participate in hydrogen bonding and dipole-dipole interactions. These groups favor solubility in polar solvents.[1][2]

  • Non-Polar Group: The benzene ring provides a significant non-polar, hydrophobic character, which promotes solubility in non-polar organic solvents.[3]

The interplay between these groups means that the compound is unlikely to be highly soluble in the extremes of either very polar or very non-polar solvents.

Q2: I am observing an oily residue instead of a crystalline solid after synthesis. What could be the cause?

A: The formation of a viscous oil instead of a crystalline solid often indicates the presence of impurities.[4] If you are experiencing this, consider that residual solvents or by-products from the reaction mixture may be depressing the melting point and inhibiting crystallization. It is recommended to purify the compound, for instance by column chromatography, to obtain a crystalline solid which will have more predictable solubility characteristics.[4]

Q3: My compound is precipitating out of solution during a reaction. What are the immediate steps I can take?

A: Compound precipitation during a reaction is a common issue that can often be resolved by:

  • Increasing the temperature: For many organic solids, solubility increases with temperature.[5][6][7][8][9] Gently warming the reaction mixture may redissolve the precipitate.

  • Adding a co-solvent: If the reaction solvent is not sufficiently solvating the compound, adding a small amount of a miscible co-solvent with a different polarity can enhance solubility.[10][11][12] For example, if your reaction is in a non-polar solvent like toluene, adding a small amount of a more polar solvent like THF or DMF might be effective.

Q4: Which general classes of organic solvents are likely to be most effective for dissolving this compound?

A: Based on the principle of "like dissolves like," solvents with intermediate polarity are expected to be the most effective.[2] Good starting points for solubility screening would include:

  • Polar Aprotic Solvents: Acetone, ethyl acetate, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2]

  • Alcohols: Ethanol and methanol can act as both hydrogen bond donors and acceptors, which can be beneficial.[13][14][15][16]

  • Chlorinated Solvents: Dichloromethane and chloroform may also be effective due to their ability to dissolve a wide range of organic compounds.

It is important to note that lower aliphatic amines are generally soluble in organic solvents like benzene, ether, and alcohol.[3][16]

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues encountered with Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

Problem 1: Poor initial solubility in a chosen solvent.

If the compound does not readily dissolve in your selected solvent at room temperature, follow this workflow:

start Initial Observation: Compound has poor solubility step1 Gently warm the mixture (e.g., to 40-50°C) start->step1 step2 Does the compound dissolve? step1->step2 step3 Solution achieved. Proceed with experiment, maintaining temperature. step2->step3 Yes step4 Add a co-solvent in small increments (e.g., 5-10% v/v) step2->step4 No step5 Does the compound dissolve? step4->step5 step6 Solution achieved. Note the effective co-solvent system. step5->step6 Yes step7 The chosen solvent system is unsuitable. Proceed to Protocol 1 to systematically screen for a new solvent. step5->step7 No

Caption: Troubleshooting workflow for poor initial solubility.

Problem 2: Compound precipitates upon cooling or standing.

This often indicates that you have created a supersaturated solution.

  • Re-warming: Gently re-warming the solution should redissolve the compound. To maintain solubility, it may be necessary to keep the solution at an elevated temperature.

  • Solvent Composition Adjustment: The precipitation upon cooling suggests that the solvent system is at the edge of its solubilizing capacity. Consider preparing the solution again with a slightly higher proportion of the better-solvating component (if using a co-solvent system) or choose a more effective solvent altogether.

Problem 3: Inconsistent solubility between batches.

Inconsistent solubility can be a frustrating issue, often pointing to variability in the compound itself.

  • Purity Assessment: Ensure that each batch of the compound has a consistent purity profile. Impurities can significantly impact solubility.

  • Solid-State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a distinct solubility.[17][18] If you are experiencing inconsistent results, it may be beneficial to characterize the solid-state form of each batch.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a method for determining the approximate solubility of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate in a range of organic solvents. This approach is a simplified version of the "shake-flask" method, which is a gold standard for determining thermodynamic solubility.[19][20][21][22]

Materials:

  • Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

  • A selection of organic solvents (see table below for suggestions)

  • Vials with screw caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 10 mg of the compound into a series of labeled vials.

  • To the first vial, add the first solvent dropwise while vortexing until the solid is fully dissolved. Record the volume of solvent added.

  • Repeat for each solvent to be tested.

  • Calculate the approximate solubility in mg/mL for each solvent.

Data Presentation:

Solvent ClassSolventPredicted EfficacyExperimental Solubility (mg/mL)Observations
Polar Aprotic DichloromethaneHigh
Tetrahydrofuran (THF)High
Ethyl AcetateMedium-High
AcetoneMedium-High
AcetonitrileMedium
Dimethylformamide (DMF)High
Dimethyl Sulfoxide (DMSO)High
Polar Protic MethanolMedium-High
EthanolMedium-High
Non-Polar TolueneLow-Medium
HexanesLow

This table should be filled in by the researcher based on their experimental results.

Protocol 2: Co-Solvent System Optimization

This protocol is for situations where a single solvent is not ideal, and a co-solvent system is required.[11][23][24]

Objective: To find a minimal amount of a co-solvent that maintains the compound's solubility in a primary solvent system.

Procedure:

  • Dissolve a known amount of the compound in a minimal volume of a "good" solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

  • In a separate vial, place the desired volume of the "poor" or primary reaction solvent.

  • While stirring the primary solvent, add the concentrated stock solution dropwise.

  • Observe for any signs of precipitation. If precipitation occurs, it indicates that the solubility limit has been exceeded.

  • Repeat the process, varying the ratios of the "good" and "poor" solvents to find the optimal mixture that keeps the compound in solution at the desired concentration.

Caption: Workflow for optimizing a co-solvent system.

References

  • Methyl Anthranilate CAS# 134-20-3: Odor profile, Molecular properties, Regulation. (n.d.). The Good Scents Company. Retrieved March 24, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Retrieved March 24, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). CUNY. Retrieved March 24, 2026, from [Link]

  • Liquid Chromatographic Determination of Methyl Anthranilate in Artificially Flavored Nonalcoholic Beverages. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Methyl anthranilate. (n.d.). Grokipedia. Retrieved March 24, 2026, from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • 23.1. Properties of amines | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved March 24, 2026, from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved March 24, 2026, from [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 26). EMBIBE. Retrieved March 24, 2026, from [Link]

  • Aromatic Amines. (n.d.). YPCRC. Retrieved March 24, 2026, from [Link]

  • Organic Chemistry II. (n.d.). SlidePlayer. Retrieved March 24, 2026, from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). MDPI. Retrieved March 24, 2026, from [Link]

  • Cas 4518-10-9,METHYL 3-AMINOBENZOATE. (n.d.). LookChem. Retrieved March 24, 2026, from [Link]

  • Temperature Effects on Solubility. (2023, January 29). LibreTexts Chemistry. Retrieved March 24, 2026, from [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010, May 4). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks. Retrieved March 24, 2026, from [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved March 24, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved March 24, 2026, from [Link]

  • Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. (2001, March 9). ACS Publications. Retrieved March 24, 2026, from [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). Nature. Retrieved March 24, 2026, from [Link]

  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2025, August 5). ResearchGate. Retrieved March 24, 2026, from [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010, May 21). ACS Figshare. Retrieved March 24, 2026, from [Link]

  • Methyl anthranilate CAS#: 134-20-3. (n.d.). ChemWhat. Retrieved March 24, 2026, from [Link]

  • How do I force my compound to precipitate? : r/chemhelp. (2022, May 11). Reddit. Retrieved March 24, 2026, from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved March 24, 2026, from [Link]

  • Methyl 2-amino-3-methoxybenzoate. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. (n.d.). MVA. Retrieved March 24, 2026, from [Link]

  • Kinetic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Retrieved March 24, 2026, from [Link]

  • Methyl 3-amino-4-hydroxybenzoate. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Crystallization of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Welcome to the technical support center for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification and crystallization of this compound. The methodologies and principles discussed herein are grounded in established chemical purification techniques and aim to provide a robust framework for obtaining high-purity material.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the purification and crystallization of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

Recrystallization Issues

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solute is supersaturated.

Causality: The high concentration and temperature cause the solute to exceed its solubility limit, but the energy barrier for nucleation into a crystalline solid is too high. Instead, it forms a liquid phase, which is a lower energy state under these conditions.

Solutions:

  • Increase the Solvent Volume: Add more hot solvent to the mixture until the oil completely redissolves. This will lower the saturation point of the solution.

  • Lower the Cooling Temperature: Before cooling, ensure the solution is not supersaturated. Then, cool the solution slowly. A slower cooling rate provides more time for proper crystal lattice formation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seeding: Introduce a small crystal of the pure compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystal growth.

  • Change the Solvent System: If the issue persists, your chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a binary solvent system. A good solvent for recrystallization should have high solubility for the compound at high temperatures and low solubility at low temperatures.[1][2]

Question 2: I am getting a very low yield after recrystallization. How can I improve it?

Answer:

Low recovery is a frequent issue in recrystallization and can be attributed to several factors.

Causality: The primary causes are using an excessive amount of solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated and maximizes the amount of product that crystallizes upon cooling.[1][2]

  • Prevent Premature Crystallization:

    • Use a pre-heated funnel and filter paper for hot filtration to prevent the solution from cooling and depositing crystals on the filter paper.

    • After filtration, wash the filter paper with a small amount of hot solvent to recover any product that may have crystallized.

  • Optimize Cooling: Cool the solution slowly at first, and then in an ice bath to maximize the precipitation of the product.

  • Solvent Selection: Ensure the chosen solvent has very low solubility for your compound at low temperatures. Refer to the solvent properties table below.

Question 3: The color of my product did not improve after recrystallization. How can I remove colored impurities?

Answer:

Colored impurities are often highly polar and can be persistent.

Causality: These impurities may have similar solubility profiles to your target compound or may be present in trace amounts but have a high extinction coefficient.

Solutions:

  • Activated Carbon (Charcoal) Treatment: Add a small amount of activated carbon to the hot solution before filtration. Activated carbon has a high surface area and can adsorb colored impurities.

    • Caution: Use activated carbon sparingly, as it can also adsorb your product, leading to a lower yield.

  • Column Chromatography: If recrystallization fails to remove the colored impurities, column chromatography is a more effective method for separating compounds with different polarities.

Column Chromatography Issues

Question 4: My compound is not moving from the origin on the TLC plate, or it is streaking.

Answer:

This indicates a problem with the mobile phase (eluent) or strong interactions with the stationary phase (silica gel).

Causality:

  • No Movement: The eluent is not polar enough to displace the compound from the polar silica gel.

  • Streaking: The compound may be too polar, acidic, or basic, leading to strong interactions with the silica gel. It could also be due to overloading the TLC plate.

Solutions:

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[3][4]

  • For Basic Compounds: Since Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate has two amino groups, it is basic. The slightly acidic nature of silica gel can cause streaking.[5]

    • Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent. This will neutralize the acidic sites on the silica gel and improve the spot shape.[5]

  • Check Solubility: Ensure your compound is fully dissolved in the spotting solvent before applying it to the TLC plate.

Question 5: I have successfully separated my compound using column chromatography, but I am recovering a mixture of my product and a new, more polar impurity.

Answer:

This could be due to the degradation of your compound on the silica gel.

Causality: Silica gel is acidic and can catalyze the hydrolysis of esters, especially if the eluent contains protic solvents like methanol.[5]

Solutions:

  • Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel, which is less acidic.[4]

  • Modify the Mobile Phase: Avoid using highly acidic or basic modifiers if your compound is sensitive.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate?

A1: Given the structure of your compound (an aromatic amine and a methyl ester), a good starting point would be a moderately polar solvent. Ethanol, isopropanol, or a mixture of ethyl acetate and hexane are often good choices for similar compounds.[6] It is always recommended to perform a small-scale solvent screen to find the optimal solvent or solvent system.

Q2: How can I determine the purity of my final product?

A2: A combination of techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

Q3: My compound is an oil at room temperature. Can I still use crystallization?

A3: If your compound is an oil, direct crystallization will not be possible. However, you can consider:

  • Salt Formation: For basic compounds like yours, you can form a salt (e.g., a hydrochloride salt) by treating it with an acid like HCl. Salts are often crystalline solids that can be purified by recrystallization.

  • Chromatography: Column chromatography is the most suitable method for purifying oils.

Experimental Protocols and Data

Workflow for Purification and Crystallization

The following diagram illustrates a general workflow for the purification of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

Purification_Workflow cluster_recrystallization Recrystallization Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Impure Oily or Impure Product Crude->Impure If Recrystallization Fails Charcoal Add Activated Carbon (Optional) Dissolve->Charcoal Hot_Filter Hot Filtration Charcoal->Hot_Filter Cool Slow Cooling & Ice Bath Hot_Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Column Column Chromatography TLC TLC Analysis Column->TLC TLC->Pure Combine Pure Fractions Impure->Column

Caption: General purification workflow for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water 100HighGood for polar compounds, but may not be suitable for esters due to hydrolysis risk at high temperatures.
Ethanol 78HighA versatile solvent for many organic compounds.
Methanol 65HighSimilar to ethanol but with a lower boiling point.
Isopropanol 82MediumA good alternative to ethanol.
Ethyl Acetate 77MediumA common solvent for esters.[3]
Hexane 69LowOften used in combination with a more polar solvent like ethyl acetate to create a binary solvent system.
Dichloromethane 40MediumUseful for compounds that are sensitive to high temperatures, but its volatility can be a challenge.

References

  • Recrystallization. (n.d.).
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • METHYL 3-AMINOBENZO
  • X-ray crystallography of Methyl 3-(2-aminophenoxy)
  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
  • Technical Support Center: Purification of Crude Cinnamyl Benzoate by Column Chrom
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (n.d.).
  • How to separate ester from carboxylic acid by using chromatography? (2020, January 6).
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.).
  • Column chrom
  • Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. (2018, February 19). SIELC Technologies.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses.

Sources

Optimization

Technical Support Center: Storage &amp; Handling of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Welcome to the technical support and troubleshooting hub for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate . As a highly functionalized ortho-phenylenediamine derivative, this compound is a critical intermediate in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate . As a highly functionalized ortho-phenylenediamine derivative, this compound is a critical intermediate in drug discovery and fine chemical synthesis. However, its electron-rich nature makes it notoriously susceptible to oxidative degradation.

This guide is engineered for researchers and drug development professionals. It provides field-proven methodologies to diagnose, prevent, and reverse amine oxidation, ensuring the integrity of your synthetic pipelines.

The Causality of Amine Oxidation

To effectively prevent degradation, we must first understand the thermodynamic and kinetic drivers of the molecule's instability.

The structural vulnerability of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate lies in its ortho-diamine configuration. The primary aniline at C3 and the secondary amine at C2 strongly donate electron density into the benzoate ring. This elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule highly reactive toward electrophiles and atmospheric triplet oxygen ( 3O2​ ).

Exposure to air results in gradual darkening, driven by a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) that forms a nitrogen-centered radical[1]. Once formed, these radicals rapidly dimerize or polymerize into highly conjugated azo compounds or quinone-diimines[2]. Furthermore, trace transition metals (such as Fe3+ or Cu2+ ) act as potent catalysts, drastically accelerating this oxidative cascade[3].

ChemicalPathway A Ortho-Diamine (Electron Rich) B Triplet Oxygen (O2) UV Light / Trace Metals A->B Exposure C N-Centered Radical (Cationic Intermediate) B->C Single Electron Transfer D Quinone-Diimine / Azo (Dark Polymeric Species) C->D Dimerization / Oxidation

Chemical degradation pathway of ortho-diamines via radical intermediates.

Troubleshooting & FAQs

Q1: My previously colorless batch has turned dark brown. Is the entire bottle ruined? A: Not necessarily. The color change from colorless to yellow or brown is a common indicator of oxidation[2]. Because the resulting quinone-diimine and azo byproducts are intensely colored, even a 0.1% impurity profile can turn an entire batch black[4]. Perform an HPLC-UV or LC-MS analysis. If the parent peak remains >95%, you can recover the pure material via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) or recrystallization.

Q2: Why do you recommend Argon over Nitrogen for inert storage? A: While both gases are inert, Nitrogen (molar mass 28 g/mol ) is lighter than ambient air and can easily dissipate if the container seal is imperfect. Argon (molar mass 40 g/mol ) is significantly denser and acts as a physical blanket over the solid powder, actively displacing triplet oxygen from the interstitial spaces of the crystals[2].

Q3: Can trace metals from my lab equipment cause degradation? A: Yes. Transition metals like Iron ( Fe3+ ) and Copper ( Cu2+ ) are potent catalysts for amine oxidation[3]. Using scratched stainless steel spatulas or improperly washed glassware can introduce these trace metals, initiating the radical cascade. Always use PTFE-coated, ceramic, or glass spatulas when handling sensitive aniline derivatives.

Q4: Can I stabilize solutions of this compound with additives? A: If you must store this compound in solution (e.g., for high-throughput screening in DMSO), the addition of a free radical scavenger like methimazole or Butylated hydroxytoluene (BHT) can significantly inhibit the oxidation pathway[5]. However, adding antioxidants to the neat solid is not recommended as it introduces an unnecessary impurity.

Diagnostic & Preventive Workflow

OxidationPrevention Start Methyl 3-amino-2-((...) benzoate (Fresh Batch) CheckColor Visual Inspection: Is it Dark/Brown? Start->CheckColor Oxidized Oxidized (Azo/Quinone) Needs Purification CheckColor->Oxidized Yes Pure Pure (Colorless/Pale) Proceed to Storage CheckColor->Pure No Purify Purification Protocol (Silica Gel / Recrystallization) Oxidized->Purify Store1 1. Amber Glass Vial (Block UV Light) Pure->Store1 Purify->Pure Recovered Store2 2. Argon Backfill (Displace O2) Store1->Store2 Store3 3. -20°C Freezer (Reduce Kinetics) Store2->Store3

Workflow for diagnosing and preventing amine oxidation during storage.

Quantitative Data: Impact of Storage Conditions

The following table summarizes the expected shelf life of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate based on various storage environments.

Storage ConditionAtmosphereLight ExposureTemperatureEstimated Shelf Life (Purity >98%)
Clear Glass, BenchtopAmbient AirAmbient UV/Vis20 °C to 25 °C< 1 Week
Amber Glass, BenchtopAmbient AirBlocked20 °C to 25 °C2 to 4 Weeks
Amber Glass, FridgeAmbient AirBlocked4 °C3 to 6 Months
Amber Glass, Freezer Argon Purged Blocked -20 °C > 24 Months

Self-Validating Protocol: Schlenk-Line Mediated Inert Packaging

A protocol is only reliable if it can be validated. The following methodology incorporates quantitative checkpoints to ensure the integrity of your storage environment.

Objective: To package the compound for >12 months of stability while establishing a baseline for self-validation. Materials Required: Amber glass vials, PTFE-lined screw caps, Argon gas (high purity), Schlenk line or vacuum desiccator, HPLC-UV equipment.

Step 1: Baseline Validation (Self-Validation Checkpoint) Before storage, dissolve a 1 mg aliquot of the batch in LC-MS grade acetonitrile. Run a baseline HPLC-UV (at 254 nm) to quantify the initial purity. Record the chromatogram. Causality: This ensures you are not attempting to preserve an already-degraded sample, establishing a mathematical baseline for future comparison.

Step 2: Container Selection & Transfer Transfer the bulk solid into an amber glass vial using a PTFE spatula. Causality: Amber glass blocks UV radiation (<400 nm), preventing the photo-excitation of the amine that leads to singlet oxygen generation and subsequent radical formation[2].

Step 3: Atmospheric Displacement (Vacuum-Argon Cycling) Place the open vial in a vacuum desiccator or attach it to a Schlenk line. Apply vacuum (≤ 10 mbar) for 2 minutes to remove ambient air from the interstitial spaces of the powder. Backfill with Argon. Repeat this vacuum-argon cycle three times. Causality: Removing oxygen from the voids between crystals is critical; simply blowing gas over the top of the vial traps oxygen at the bottom.

Step 4: Hermetic Sealing Cap the vial tightly with a PTFE-lined cap while under a gentle stream of Argon. Wrap the seal with Parafilm. Causality: PTFE is chemically inert and prevents atmospheric moisture and oxygen from permeating the seal over time, unlike standard rubber or silicone septa which are gas-permeable.

Step 5: Thermal Control Store the sealed vial in a -20 °C freezer. Causality: According to the Arrhenius equation, lowering the temperature significantly reduces the kinetic rate of any residual oxidative degradation.

Step 6: 30-Day Verification After 30 days, retrieve a 1 mg sample under Argon and repeat the HPLC-UV analysis. Compare the peak area of the parent compound against your Step 1 baseline. A purity retention of >99.5% mathematically validates that your specific storage system is functioning correctly.

Sources

Troubleshooting

Optimizing amidation reaction conditions for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Welcome to the Advanced Reaction Troubleshooting Portal. This guide is specifically engineered for drug development professionals and synthetic chemists working with Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reaction Troubleshooting Portal. This guide is specifically engineered for drug development professionals and synthetic chemists working with Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (CAS: 1565709-19-4).

Because this scaffold features an ortho-diamine system adjacent to an ester, achieving regioselective amidation without triggering premature cyclization requires precise control over reaction kinetics and coupling chemistry.

Part 1: Frequently Asked Questions (Mechanistic & Strategic)

Q1: Why does amidation selectively occur at the C3-amine rather than the C2-amine? A1: The regioselectivity is governed by a combination of steric and electronic causality. The C3-amine is a primary aromatic amine, inherently offering superior nucleophilicity. Conversely, the C2-amine is a secondary amine heavily sterically congested by the adjacent C1-methyl ester, the C3-amine, and its own 2-methoxyethyl chain. Furthermore, the lone pair of the C2-amine is partially deactivated by steric clash and potential hydrogen bonding with the ortho-ester. Consequently, standard electrophilic activation will almost exclusively target the C3 position.

Q2: What is the most reliable coupling reagent for this specific, sterically hindered aniline? A2: For electron-deficient and sterically hindered anilines, HATU is the industry gold standard . HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical "neighboring group effect." It acts as an intramolecular base that hydrogen-bonds with the incoming aniline, significantly lowering the activation energy for the aminolysis step .

Q3: I am observing a major byproduct with a mass of [M-18] relative to my target amide. What is happening? A3: You are observing spontaneous cyclization to a benzimidazole. After the C3-amine is successfully amidated, the resulting intermediate possesses a C3-amide adjacent to a C2-secondary amine. Under heating or acidic conditions, the C2-amine nucleophilically attacks the newly formed amide carbonyl. Subsequent dehydration (loss of H 2​ O, hence [M-18]) yields a 1-(2-methoxyethyl)-2-substituted-1H-benzo[d]imidazole-7-carboxylate derivative. To prevent this, strictly maintain the reaction at room temperature and avoid acidic workups.

Part 2: Troubleshooting Guide for Common Byproducts

  • Issue: Incomplete Conversion (<50%)

    • Root Cause: The carboxylic acid is highly sterically hindered (e.g., an α,α -disubstituted acid), preventing the bulky HATU-active ester from being attacked by the aniline.

    • Intervention: Switch to the Acid Chloride method (Protocol B). Acid chlorides are smaller and highly electrophilic, bypassing the steric bulk of HOAt esters .

  • Issue: Bis-acylation (Double Mass Peak on LC-MS)

    • Root Cause: Excess equivalents of the activated carboxylic acid are reacting with the secondary C2-amine after the C3-amine is consumed.

    • Intervention: Reduce the carboxylic acid stoichiometry to exactly 1.05 equivalents and add the activated acid dropwise to the aniline solution.

Part 3: Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems , ensuring you can verify the success of each mechanistic step before proceeding.

Protocol A: HATU-Mediated Amidation (Standard Workflow)

Best for aliphatic, aryl, and moderately hindered carboxylic acids.

  • Pre-activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M solution.

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation is mandatory. If the aniline is added before the active ester forms, the aniline can react directly with HATU to form a dead-end guanidinium byproduct.

  • Coupling: Cool the mixture to 0 °C. Add Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (1.0 eq, [M+H] + = 225.1) in one portion. Warm naturally to room temperature and stir for 4-6 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 225.1) is consumed. Crucial: If a peak corresponding to [Target Mass - 18] appears, benzimidazole cyclization is occurring; immediately quench the reaction.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Acid Chloride Method (For Refractory Acids)

Best for highly sterically hindered or unreactive carboxylic acids.

  • Activation: Suspend the carboxylic acid (1.1 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (1 drop), followed by Oxalyl Chloride (1.5 eq) dropwise at 0 °C.

  • Self-Validation Checkpoint: Stir at room temperature until gas evolution ceases (approx. 2 hours). To confirm acid chloride formation, quench a 10 µL aliquot into 0.5 mL of methanol containing 1 eq of TEA. Analyze by LC-MS for the corresponding methyl ester.

  • Concentration: Concentrate the mixture in vacuo to remove all excess oxalyl chloride and HCl gas. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve the aniline (1.0 eq) and Pyridine (3.0 eq) in DCM at 0 °C. Dropwise add the acid chloride solution over 10 minutes.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. The low temperature and dropwise addition suppress bis-acylation at the C2-amine.

  • Workup: Stir for 1-2 hours. Quench with water, extract with DCM, wash with brine, dry over MgSO 4​ , and concentrate.

Part 4: Quantitative Data Comparison

Table 1: Performance of Amidation Conditions for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Coupling SystemEquivalents (Acid:Amine)Typical ConversionRegioselectivity (C3 vs C2)Benzimidazole ByproductTypical Reaction Time
HATU / DIPEA 1.1 : 1.0> 95%> 99:1< 5%4 - 6 h
Acid Chloride / Pyridine 1.1 : 1.0> 95%90:10 (Some bis-acylation)< 5%1 - 2 h
T3P / Et 3​ N 1.5 : 1.075 - 85%> 99:1< 2%12 - 16 h
EDCI / HOBt 1.2 : 1.060 - 70%> 99:1< 2%16 - 24 h

Part 5: Experimental Workflow & Troubleshooting Logic

AmidationOptimization Start Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate + Carboxylic Acid Eval Evaluate Acid Sterics Start->Eval Cond1 Standard/Aliphatic Acid HATU (1.2 eq), DIPEA (3.0 eq) DMF, 0 °C to RT Eval->Cond1 Low Hindrance Cond2 Sterically Hindered Acid Oxalyl Chloride, Cat. DMF DCM, then Pyridine Eval->Cond2 High Hindrance LCMS Self-Validation: LC-MS Monitoring Check[M+H]+ and [M-H2O]+ Cond1->LCMS Cond2->LCMS Success Optimal Amidation >95% C3-Amide LCMS->Success Target Mass Only Err1 Issue: Benzimidazole Formation ([M-H2O]+ detected) LCMS->Err1 Err2 Issue: Bis-Acylation (Double Mass detected) LCMS->Err2 Fix1 Action: Lower Temp to 0 °C Avoid Acidic Workup Err1->Fix1 Fix2 Action: Reduce Acid to 1.05 eq Slow Addition Err2->Fix2

Workflow for optimizing the regioselective amidation of the C3-amine and troubleshooting byproducts.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43(8), 2714-2742. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Impurities in the Scale-Up of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate. This guide is designed for researchers, chemists, and process development professionals to navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the manufacturing of this key intermediate. We will explore the root causes of common impurities and provide field-proven strategies for their mitigation and removal.

Overview of the Synthetic Pathway

The successful scale-up of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate hinges on a robust and well-controlled synthetic process. A common and effective manufacturing route begins with the esterification of 2-chloro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution (SNAr) with 2-methoxyethylamine, and concludes with the reduction of the nitro group. Each step presents unique challenges that can lead to specific impurities if not properly controlled.

Synthesis_Pathway A 2-Chloro-3-nitrobenzoic Acid B Methyl 2-chloro-3-nitrobenzoate A->B Esterification (MeOH, H+) C Methyl 3-nitro-2-((2-methoxyethyl)amino)benzoate B->C SNAr Reaction (2-Methoxyethylamine, Base) D Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate C->D Nitro Reduction (e.g., H2, Pd/C)

Caption: General synthetic route for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common impurity-related issues in a question-and-answer format, providing both the mechanistic origin of the problem and actionable solutions.

Q1: My final product contains a significant amount of an impurity with a higher polarity and a mass of 14 Da less than the target compound. What is it and how can I prevent it?

A1: This impurity is almost certainly 3-amino-2-((2-methoxyethyl)amino)benzoic acid, the product of methyl ester hydrolysis.

  • Causality & Mechanism: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures during reaction work-up or purification.[1][2] If the nitro reduction step is performed under conditions that are not pH-neutral, or if the work-up involves prolonged exposure to aqueous acid or base, hydrolysis can become a significant side reaction.[3][4] The loss of the methyl group (CH₂) results in a mass difference of 14 Da.

  • Troubleshooting & Solutions:

    • pH Control During Work-up: After the reaction is complete, neutralize the reaction mixture carefully. Avoid using strong acids or bases for extended periods. A buffered aqueous solution or a mild base like sodium bicarbonate is recommended for neutralization.[5]

    • Temperature Management: Perform all aqueous work-up and extraction steps at or below room temperature to minimize the rate of hydrolysis.

    • Solvent Selection for Extraction: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to promptly extract the product from the aqueous phase, reducing its contact time with water.

    • Purification Strategy: If hydrolysis has already occurred, the resulting carboxylic acid can often be removed via an acid-base extraction or by recrystallization, as its solubility profile will differ significantly from the desired ester product.

Q2: The isolated product is off-white or yellow, and the color darkens upon storage, especially when exposed to air and light. What causes this discoloration?

A2: The discoloration is due to the oxidation of the aniline functional groups.

  • Causality & Mechanism: Aromatic amines, like the aniline moiety in your product, are highly susceptible to oxidation.[6] Exposure to atmospheric oxygen, light, or residual oxidizing agents can lead to the formation of highly colored quinone-imine type structures and other polymeric impurities.[7] This is a common issue with aniline-containing compounds and is often accelerated by trace metal impurities.

  • Troubleshooting & Solutions:

    • Inert Atmosphere: During the final stages of the synthesis, work-up, and particularly during drying and packaging, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, especially for the final purification and isolation steps.

    • Antioxidant Addition: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if permissible for the final product's application.

    • Opaque Storage Containers: Store the final product in amber vials or other opaque containers to protect it from light.

    • Purification: Activated carbon treatment can sometimes be effective at removing colored impurities prior to the final crystallization.

Q3: I'm observing an impurity with a mass corresponding to the starting material, Methyl 2-chloro-3-aminobenzoate. How can I improve the conversion of the SNAr reaction?

A3: Incomplete conversion in the nucleophilic aromatic substitution (SNAr) step is a common scale-up challenge.

  • Causality & Mechanism: The SNAr reaction rate depends on several factors: the nucleophilicity of the amine, the nature of the solvent, the effectiveness of the base used to scavenge the HCl byproduct, and the reaction temperature and time. On a larger scale, mass and heat transfer limitations can lead to localized areas of low reagent concentration or temperature, resulting in an incomplete reaction.

  • Troubleshooting & Solutions:

    • Stoichiometry: Ensure at least one equivalent of the base is used, and consider a slight excess (1.1-1.2 equivalents) of 2-methoxyethylamine to drive the reaction to completion.

    • Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a strong inorganic base like potassium carbonate can be effective. The choice of base is critical to ensure it efficiently scavenges the acid byproduct without competing in side reactions.

    • Temperature and Reaction Time: Monitor the reaction progress by HPLC. If the reaction stalls, a controlled increase in temperature may be necessary. Ensure the reaction is allowed to run for a sufficient duration, which may be longer at scale than in laboratory experiments.

    • Solvent Choice: A polar aprotic solvent such as DMSO, DMF, or NMP is typically used to facilitate SNAr reactions. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Q4: My analysis shows a low-level impurity with a molecular weight of 266.31 g/mol . What is its likely identity and origin?

A4: This impurity is likely the N,N-dialkylated product, Methyl 3-amino-2-(bis(2-methoxyethyl)amino)benzoate.

  • Causality & Mechanism: This is a classic example of over-alkylation. The secondary amine product is itself a nucleophile and can react with another molecule of the alkylating agent (in this case, an activated precursor to the methoxyethyl group, or under forcing conditions). However, a more plausible source is from an impurity in the 2-methoxyethylamine starting material or a side reaction during the SNAr step. A more common issue in aniline chemistry is the alkylation of the primary amine.[8] While the position 2 amine is sterically hindered, high temperatures or a highly reactive alkylating species could lead to this byproduct.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a minimal excess of the 2-methoxyethylamine. A large excess can increase the probability of a second substitution.

    • Temperature Control: Avoid excessive reaction temperatures. Over-alkylation reactions typically have a higher activation energy, so running the reaction at the lowest effective temperature can improve selectivity for the desired mono-alkylation product.[7]

    • Purification: This higher molecular weight, less polar impurity can typically be separated from the desired product using column chromatography or fractional crystallization.

Impurity Profile and Analytical Protocol

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[9][10]

Table 1: Typical HPLC Impurity Profile
Compound NameExpected Relative Retention Time (RRT)Molecular Weight ( g/mol )Key Identifier
3-Amino-2-((2-methoxyethyl)amino)benzoic acid~0.75210.23Hydrolysis product, more polar
Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate 1.00 224.25 Product
Methyl 2-chloro-3-aminobenzoate~1.10185.61Unreacted Starting Material
Methyl 3-nitro-2-((2-methoxyethyl)amino)benzoate~1.15254.24Incomplete reduction, less polar
Oxidized/Dimeric Impurities>1.20 or broad peaksVariableColored, higher MW, often less polar
Protocol: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile:Water.

Visualizing Impurity Formation Pathways

Understanding the relationship between the main reaction pathway and potential side reactions is key to effective troubleshooting. The following diagram illustrates the origins of the most common impurities.

Impurity_Formation cluster_main Main Synthetic Pathway B Methyl 2-chloro-3-nitrobenzoate C Methyl 3-nitro-2-((2-methoxyethyl)amino)benzoate B->C SNAr I1 Impurity: Starting Material (Unreacted B) B->I1 Incomplete SNAr Reaction D Product Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate C->D Reduction I2 Impurity: Nitro Precursor (Incomplete Reduction) C->I2 Incomplete Reduction I3 Impurity: Hydrolysis Product (Carboxylic Acid) D->I3 Hydrolysis (Work-up) I4 Impurity: Oxidation Products (Colored Impurities) D->I4 Oxidation (Air/Light)

Caption: Formation pathways of common impurities relative to the main synthesis route.

References

  • ResearchGate. Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Available from: [Link]

  • National Center for Biotechnology Information. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available from: [Link]

  • Google Patents. RU2155184C1 - Method of preparing benzoic acid.
  • ACS Publications. Additive-Free Nickel-Catalyzed Debenzylation Reactions via Hydrogenative C–O and C–N Bond Cleavage | ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • University of California, Irvine. esterification of benzoic acid to methyl benzoate. Available from: [Link]

  • PrepChem.com. Synthesis of (1) Methyl 3-amino-2-methylbenzoate. Available from: [Link]

  • Erbil Polytechnic University. PRODUCTION OF METHYL BENZOATE. Available from: [Link]

  • Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Available from: [Link]

  • Scribd. Ester Hydrolysis of Methyl Benzoate Lab | PDF | Filtration. Available from: [Link]

  • Organic Syntheses. Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available from: [Link]

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]

  • National Center for Biotechnology Information. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

  • National Center for Biotechnology Information. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available from: [Link]

  • Wikipedia. Aniline. Available from: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

  • Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for testing Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate purity

HPLC Validation Methods for the Purity Analysis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate: A Comparative Guide Executive Summary The purity analysis of complex active pharmaceutical ingredient (API) intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Validation Methods for the Purity Analysis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate: A Comparative Guide

Executive Summary

The purity analysis of complex active pharmaceutical ingredient (API) intermediates requires robust, highly selective chromatographic methods. Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (CAS: 1565709-19-4)[1] presents a unique analytical challenge due to its combination of a hydrophobic benzoate core, a primary amine, and a secondary amine with an ether linkage.

As a Senior Application Scientist, I have evaluated multiple chromatographic approaches to separate this target compound from its synthetic precursors and regioisomers. This guide objectively compares the performance of standard C18 reversed-phase chromatography against an optimized Phenyl-Hexyl method, providing step-by-step protocols, mechanistic causality, and comprehensive validation data aligned with [2] and [3] standards.

Mechanistic Rationale: Column Chemistry Selection

Selecting the correct stationary phase is the most critical factor in method development, as it dictates chromatographic selectivity ( α )[4]. For an aminobenzoate derivative, relying solely on hydrophobic dispersion forces often leads to co-elution with structurally similar impurities.

  • The Alternative (C18 Column): Traditional C18 columns separate analytes based on hydrophobicity. However, when attempting to resolve Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate from its 5-amino regioisomer or its nitro-benzoate precursor, C18 fails to provide adequate resolution ( Rs​<1.5 ). The structural differences between these impurities are electronic rather than purely hydrophobic.

  • The Optimized Solution (Phenyl-Hexyl Column): The Phenyl-Hexyl stationary phase offers orthogonal π−π interactions. The electron-rich aromatic ring of the benzoate core, coupled with the electron-donating amino groups, interacts strongly with the phenyl phase. This electronic discrimination provides superior selectivity, easily resolving the target analyte from polar impurities and regioisomers.

Mechanism cluster_0 Stationary Phase Interactions & Selectivity N1 Analyte: Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate N2 Phenyl-Hexyl Column (Strong π-π & Dipole Interactions) N1->N2 High Resolution (Rs > 2.0) N3 C18 Column (Hydrophobic Dispersion Only) N1->N3 Co-elution with polar impurities

Fig 1: Mechanistic comparison of stationary phase interactions driving chromatographic selectivity.

Experimental Protocol: The Self-Validating Phenyl-Hexyl Method

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) and bracketing standards directly into the workflow, the method continuously verifies its own performance.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Causality: TFA acts as a critical ion-pairing agent. Because the target molecule contains two basic amine groups, an acidic modifier (pH ~2.0) is required to fully protonate the amines. This prevents secondary electrostatic interactions with residual silanols on the silica support, which is the primary cause of peak tailing in basic compounds.

Step 2: Sample Preparation
  • Action: Dissolve the API intermediate in a diluent of 50:50 Water:Acetonitrile to a working concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent mismatch. Injecting a sample in 100% organic solvent into a highly aqueous mobile phase would cause peak distortion and fronting.

Step 3: Chromatographic Conditions & Gradient Elution
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min | Temperature: 30°C | Injection Volume: 5 µL | Detection: UV at 254 nm.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate at 5% B for 5 minutes.

  • Causality: The initial highly aqueous condition (5% B) ensures the retention of the polar 2-methoxyethyl moiety. The steep ramp to 95% B effectively elutes the hydrophobic benzoate core and washes the column of any strongly retained lipophilic impurities, preventing carryover.

Step 4: System Suitability Testing (SST) & Bracketing
  • Action: Inject a blank, followed by 6 replicate injections of the standard. Verify Rs​>2.0 and RSD<2.0% . Inject a bracketing standard every 10 sample injections.

  • Causality: If a bracketing standard fails the[3] criteria due to system drift or column degradation, the sequence automatically halts. This guarantees that no compromised purity data is ever reported.

Workflow A Target Analyte: Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate B Column Chemistry Screening (C18 vs. Phenyl-Hexyl) A->B C Selectivity Optimization (Phenyl-Hexyl selected for π-π interactions) B->C D Mobile Phase Tuning (Gradient: 0.1% TFA in H2O / ACN) C->D E ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E F Self-Validating System (USP <621> SST & Bracketing) E->F

Fig 2: End-to-end HPLC method development and validation workflow for the target aminobenzoate.

ICH Q2(R2) Method Validation & Comparative Data

To objectively prove the superiority of the Phenyl-Hexyl method, a full validation was executed in parallel with a standard C18 method according to[2] guidelines. The quantitative data is summarized below.

Validation ParameterAcceptance CriteriaC18 Column (Alternative)Phenyl-Hexyl Column (Optimized)
Specificity (Resolution, Rs​ ) Rs​>2.0 1.4 (Fails: Co-elution with regioisomer)3.2 (Baseline separation)
Linearity ( R2 ) >0.999 0.99850.9998
Precision (RSD, n=6) <2.0% 2.1%0.6%
Accuracy (Recovery %) 98.0−102.0% 96.5%99.8%
LOD / LOQ (µg/mL) Signal-to-Noise ≥3/10 0.5 / 1.50.1 / 0.3
Peak Tailing ( Tf​ ) ≤1.5 1.8 (Significant tailing)1.1 (Symmetrical)

Data Analysis: The C18 column failed the specificity requirement, exhibiting critical co-elution with the 5-amino regioisomer impurity. Furthermore, the lack of secondary retention mechanisms on the C18 phase led to broader peaks, negatively impacting the Signal-to-Noise ratio and resulting in higher LOD/LOQ values. The Phenyl-Hexyl column exceeded all ICH Q2(R2) performance criteria, proving its fitness for purpose in rigorous QC environments.

Conclusion

For the purity analysis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, standard C18 chromatography is insufficient due to poor selectivity and peak tailing. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and employing a highly controlled, acidified gradient, laboratories can achieve baseline resolution of critical impurities. Implementing this method alongside strict USP <621> system suitability controls creates a highly robust, self-validating analytical framework suitable for late-stage drug development and commercial release testing.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • HPLC Column Selection Guide: A Practical Guide for Analytical Success. Phenomenex. URL:[Link]

  • Chromatography Method Modernization per USP <621> Revisions. Agilent Technologies. URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate and Methyl 2,3-diaminobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the myriad of available synthons, ortho-phenylenediamines and their derivatives are of significant interest due to their utility in the construction of a wide array of heterocyclic systems, including benzodiazepines and quinoxalines. This guide provides an in-depth comparative analysis of the reactivity of two key ortho-phenylenediamine analogs: Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate and Methyl 2,3-diaminobenzoate .

This document moves beyond a simple cataloging of properties to offer a nuanced examination of how subtle structural modifications—specifically, the N-alkylation with a 2-methoxyethyl group—can profoundly influence the electronic and steric environment of the diamine, thereby dictating its reactivity in crucial synthetic transformations.

At a Glance: Structural and Electronic Profiles

A foundational understanding of the electronic and steric characteristics of each molecule is essential to appreciating their differential reactivity.

FeatureMethyl 2,3-diaminobenzoateMethyl 3-amino-2-((2-methoxyethyl)amino)benzoate
CAS Number 107582-20-71242924-78-2
Molecular Formula C₈H₁₀N₂O₂C₁₁H₁₆N₂O₃
Molecular Weight 166.18 g/mol 224.26 g/mol
Key Structural Difference Two primary amino groups (-NH₂) at the 2 and 3 positions.A primary amino group (-NH₂) at the 3-position and a secondary amino group (-NH(CH₂CH₂OCH₃)) at the 2-position.
Predicted Electronic Effects Both amino groups are electron-donating via resonance, activating the aromatic ring.The N-(2-methoxyethyl) group is expected to be more electron-donating than -NH₂ due to the inductive effect of the alkyl chain. The ether oxygen may have a slight electron-withdrawing inductive effect.
Predicted Steric Effects Minimal steric hindrance around the amino groups.Significant steric bulk introduced by the N-(2-methoxyethyl) group around the 2-position amino nitrogen.

The Decisive Influence of N-Alkylation on Reactivity

The primary structural distinction between the two molecules is the presence of a 2-methoxyethyl group on one of the amino nitrogens in methyl 3-amino-2-((2-methoxyethyl)amino)benzoate. This N-alkylation introduces a cascade of electronic and steric effects that are critical to understanding their comparative reactivity.

Electronic Effects: Enhanced Basicity and Nucleophilicity

The alkyl portion of the 2-methoxyethyl group is electron-donating through an inductive effect. This pushes electron density onto the nitrogen atom, increasing its basicity compared to the primary amine in methyl 2,3-diaminobenzoate.[1] While the ether oxygen in the methoxyethyl group has a slight electron-withdrawing inductive effect, the overall impact of the alkyl chain is a net increase in electron density on the nitrogen.

This enhanced electron density generally translates to increased nucleophilicity of the secondary amine. However, as we will explore, this electronic advantage can be tempered by steric factors. For electrophilic aromatic substitution reactions, the more electron-rich ring of the N-alkylated compound is expected to be more activated.[2]

Steric Hindrance: A Double-Edged Sword

The 2-methoxyethyl group introduces significant steric bulk around the secondary amino group. This steric hindrance can play a dual role in influencing reactivity:

  • Shielding the Nucleophile: The bulky substituent can impede the approach of electrophiles to the secondary amino nitrogen, potentially slowing down reactions at this site compared to the less hindered primary amine of methyl 2,3-diaminobenzoate.[2]

  • Directing Cyclization Reactions: In reactions where the diamine acts as a binucleophile, such as in the formation of heterocyclic rings, the steric bulk can influence which nitrogen atom initiates the reaction and can affect the regioselectivity of the final product.

Comparative Reactivity in Key Synthetic Transformations

The interplay of these electronic and steric factors leads to predictable, yet often nuanced, differences in reactivity in common synthetic applications of ortho-phenylenediamines.

Cyclocondensation Reactions: The Gateway to Heterocycles

The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds or their equivalents is a cornerstone for the synthesis of quinoxalines, while reactions with ketones or aldehydes can yield benzodiazepines.[3][4]

Methyl 2,3-diaminobenzoate is expected to react readily in these transformations, with both primary amino groups being available for nucleophilic attack. The symmetry of the diamine portion simplifies the potential product outcomes.

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate , on the other hand, presents a more complex scenario. The secondary amine is electronically more nucleophilic, but sterically more hindered. The primary amine is less nucleophilic but more accessible. This can lead to differences in reaction rates and potentially to the selective formation of one regioisomer over another, depending on the reaction conditions and the nature of the electrophile.

Experimental Protocol: Synthesis of a Quinoxaline Derivative

This protocol outlines a general procedure for the synthesis of a quinoxaline derivative from an ortho-phenylenediamine and a 1,2-dicarbonyl compound, which can be adapted to compare the reactivity of the two title compounds.

Materials:

  • Methyl 2,3-diaminobenzoate or Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

  • Benzil (or other 1,2-dicarbonyl compound)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve the ortho-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Observations and Analysis:

  • Reaction Rate: It is anticipated that the reaction with methyl 2,3-diaminobenzoate will proceed at a faster rate due to the lower steric hindrance of the primary amino groups, allowing for more facile attack on the dicarbonyl compound. The progress can be quantitatively compared by monitoring the disappearance of starting materials and the appearance of the product over time using techniques like HPLC or GC-MS.

  • Yield: While both reactions are expected to produce the corresponding quinoxaline, the yield may differ. The sterically hindered nature of methyl 3-amino-2-((2-methoxyethyl)amino)benzoate might lead to a lower yield under identical reaction conditions.

  • Regioselectivity: For methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, the reaction can theoretically lead to two different regioisomers. The analysis of the product mixture (e.g., by NMR spectroscopy) will be crucial to determine if there is a preferential cyclization pathway.

Caption: A generalized workflow for comparing the reactivity of the two diamines in a quinoxaline synthesis.

Electrophilic Aromatic Substitution

The amino groups in both molecules are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino groups.[5]

Due to the increased electron-donating ability of the N-alkyl group, the aromatic ring of methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is expected to be more activated towards electrophilic attack than that of methyl 2,3-diaminobenzoate .[2] This would likely lead to faster reaction rates in electrophilic aromatic substitution reactions such as halogenation or nitration.

However, the steric bulk of the N-(2-methoxyethyl) group will likely hinder substitution at the position ortho to it. Furthermore, the strong activating nature of both amino groups can lead to over-substitution, and protecting group strategies may be necessary for controlled functionalization.

Conclusion and Outlook

The choice between methyl 3-amino-2-((2-methoxyethyl)amino)benzoate and methyl 2,3-diaminobenzoate is a strategic one that should be guided by the specific requirements of the synthetic target.

  • Methyl 2,3-diaminobenzoate offers straightforward reactivity, with two accessible primary amino groups, making it an ideal substrate for reactions where minimal steric hindrance is desired and symmetrical products are acceptable.

  • Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate provides a handle for tuning reactivity and introducing asymmetry. The enhanced nucleophilicity of the secondary amine, tempered by its steric bulk, can be exploited for regioselective transformations. The methoxyethyl group can also impart different solubility characteristics to the final product.

Future experimental work should focus on a direct quantitative comparison of the reaction kinetics of these two compounds in a standardized set of reactions. Such data would provide invaluable insights for synthetic chemists and drug development professionals, enabling more informed decisions in the design and execution of complex synthetic routes.

References

Sources

Validation

A Comparative Analysis of Catalytic Systems for the Synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

In the landscape of pharmaceutical and materials science, the efficient synthesis of substituted aminobenzoates is of paramount importance. These scaffolds are integral to the development of a wide array of functional mo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the efficient synthesis of substituted aminobenzoates is of paramount importance. These scaffolds are integral to the development of a wide array of functional molecules. This guide provides an in-depth comparative analysis of the catalytic synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, a key intermediate whose structural motifs are of significant interest in drug discovery. We will delve into two of the most powerful and widely adopted catalytic systems for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This analysis is grounded in established chemical principles and supported by data from analogous transformations reported in the literature.

The Synthetic Challenge and Strategic Approach

The synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate presents a unique challenge in achieving regioselective amination on a di-substituted benzene ring. A plausible and efficient synthetic route, illustrated below, involves the sequential amination of a suitable di-halogenated benzoic acid ester. For this guide, we will consider the synthesis starting from Methyl 2,3-dihalobenzoate.

start Methyl 2,3-dihalobenzoate intermediate Methyl 3-halo-2-((2-methoxyethyl)amino)benzoate start->intermediate 1. 2-methoxyethylamine, Catalyst, Base, Solvent product Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate intermediate->product 2. Ammonia equivalent, Catalyst, Base, Solvent

Figure 1: Proposed two-step synthetic route to Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate.

This guide will focus on the catalytic systems for the first key C-N bond formation step, which is often the most challenging.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for C-N bond formation.[1][2] This reaction class is characterized by its broad substrate scope and functional group tolerance, making it a cornerstone of modern organic synthesis.[3][4]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[1][5] It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical as it influences the stability and reactivity of the palladium catalyst, ultimately impacting the reaction's efficiency and selectivity.[6]

Pd0 Pd(0)L2 PdII_halide Ar-Pd(II)(L2)-X Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_amine [Ar-Pd(II)(L2)(R2NH)]+X- PdII_halide->PdII_amine + R2NH PdII_amido Ar-Pd(II)(L2)-NR2 PdII_amine->PdII_amido - HX, + Base PdII_amido->Pd0 product Ar-NR2 PdII_amido->product Reductive Elimination

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure for the synthesis of Methyl 3-halo-2-((2-methoxyethyl)amino)benzoate, adapted from established methods for similar substrates.[7]

  • Glassware Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask are added the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Inert Atmosphere Re-established: The flask is evacuated and backfilled with the inert gas three times.

  • Addition of Reactants and Solvent: Degassed solvent (e.g., toluene or dioxane) is added, followed by the Methyl 2,3-dihalobenzoate (1.0 equivalent) and 2-methoxyethylamine (1.2 equivalents) via syringe.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (4-24 hours), with reaction progress monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

start Start: Prepare Glassware add_solids Add Solids to Flask (Aryl Halide, Base, Pd Source, Ligand) start->add_solids inert_atm Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) add_solids->inert_atm add_liquids Add Degassed Solvent and Liquid Amine via Syringe inert_atm->add_liquids heat_stir Heat and Stir Reaction (Monitor by TLC or GC/MS) add_liquids->heat_stir workup Reaction Cooldown & Workup (Filter, Extract, Wash) heat_stir->workup purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination.[3]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed approaches.[8][9] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[10][11]

Mechanistic Insights

The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. A plausible pathway involves the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the desired product and regenerates a Cu(I) species.[8] The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[12][13]

CuI Cu(I)X CuI_amide Cu(I)NR2 CuI->CuI_amide + R2NH, + Base, - HX CuIII Ar-Cu(III)(NR2)X CuI_amide->CuIII Oxidative Addition (Ar-X) CuIII->CuI product Ar-NR2 CuIII->product Reductive Elimination

Figure 4: A plausible catalytic cycle for the Ullmann condensation.

Experimental Protocol: A Representative Procedure

The following protocol for the synthesis of Methyl 3-halo-2-((2-methoxyethyl)amino)benzoate is based on modern Ullmann condensation methods.[14][15]

  • Reagent Addition: In a reaction vessel, combine the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), the base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents), Methyl 2,3-dihalobenzoate (1.0 equivalent), and 2-methoxyethylamine (1.5 equivalents).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF, NMP, or DMSO.

  • Reaction: Heat the mixture to a temperature typically ranging from 100-150 °C for 12-48 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Comparative Performance Analysis

The choice between a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann condensation depends on several factors, including cost, desired reaction conditions, and substrate compatibility.

FeaturePalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Cost Higher cost of palladium and specialized phosphine ligands.Lower cost of copper salts and simpler ligands.
Typical Yields Generally high to excellent yields (often >80-95%) for a wide range of substrates.[7]Yields can be more variable, but modern methods can achieve good to excellent yields (up to 99% for some substrates).[14][15]
Reaction Conditions Milder conditions (typically 80-110 °C). Shorter reaction times (4-24 hours).Often requires higher temperatures (100-150 °C) and longer reaction times (12-48 hours). Microwave irradiation can sometimes shorten reaction times.[16]
Substrate Scope Extremely broad, tolerating a wide variety of functional groups.[4]Traditionally more limited, but modern ligand systems have expanded the scope. Can be sensitive to sterically hindered substrates.
Base Sensitivity Often requires strong bases (e.g., NaOtBu, K3PO4), which may not be compatible with all functional groups.[3]Can often be performed with milder bases (e.g., K2CO3, Cs2CO3).[14]
Advantages High efficiency, broad applicability, well-understood mechanism, and a vast library of effective ligands.[6]Low catalyst cost, and the use of milder bases can be advantageous for certain substrates.[13]
Disadvantages High cost of catalyst and ligands, and sensitivity of some catalysts to air and moisture.Harsher reaction conditions, potentially longer reaction times, and a less predictable substrate scope compared to palladium systems.

Conclusion and Recommendations

For the synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation present viable pathways.

  • For researchers prioritizing high yield, broad functional group tolerance, and milder reaction conditions, the Buchwald-Hartwig amination is the recommended approach. The extensive development of ligands for this reaction provides a high probability of success.[17]

  • For applications where cost is a primary concern and the substrate is amenable to higher temperatures, a modern Ullmann condensation protocol is a worthy consideration. The lower cost of copper catalysts can be a significant advantage, particularly on a larger scale.[18]

Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, budget, and the presence of other functional groups in the starting materials. It is recommended that researchers perform small-scale screening of both catalytic systems to determine the most effective conditions for their specific application.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Efficacy comparison of different catalysts for aminobenzo
  • Saki, M., & Salahvarzi, S. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 10(1), 60-66.
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
  • Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones. New Journal of Chemistry.
  • Application Note: Palladium-Catalyzed Amination of 2-Iodobenzo
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH.
  • Buchwald–Hartwig amin
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI.
  • Buchwald-Hartwig Amin
  • Ullmann condens
  • Application Notes and Protocols: Palladium-Catalyzed Synthesis of Methyl 3-amino-4-methylbenzo
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.
  • Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and arom
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
  • Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer. (2021).
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Palladium-catalyzed Buchwald-Hartwig amination.
  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2018). Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 32(3), 593-599.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Palladium‐Catalyzed Amination of Aryl Halides.
  • Synthesis of methyl 2-amino-3-methylbenzo
  • Methyl 3-aminobut-2-enoate.
  • Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)
  • Preparation method of 3-methyl-2-aminobenzoic acid.
  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • X-ray crystallography of Methyl 3-(2-aminophenoxy)
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • Methyl 3-[(tert-butoxycarbonyl)

Sources

Comparative

Steric Hindrance in Substituted Anthranilates: A Comparative Guide on Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Executive Summary Anthranilates (2-aminobenzoates) are foundational building blocks in medicinal chemistry. In simple derivatives like unsubstituted methyl anthranilate, an intramolecular hydrogen bond between the C2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthranilates (2-aminobenzoates) are foundational building blocks in medicinal chemistry. In simple derivatives like unsubstituted methyl anthranilate, an intramolecular hydrogen bond between the C2-amine and the C1-ester carbonyl promotes a highly planar, conjugated conformation. However, introducing functional groups at the C3 position creates a 1,2,3-trisubstitution pattern that severely disrupts this planarity[1].

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (CAS 1565709-19-4) exemplifies an extreme case of engineered steric hindrance. The presence of a flexible, bulky 2-methoxyethyl chain on the C2 secondary amine—flanked tightly by a C1 methyl ester and a C3 primary amine—forces the ester group completely out of the aromatic plane. This specific steric clash is not a synthetic hurdle; it is a strategic design choice used to lock molecular conformations, block metabolic hotspots, and dictate regioselectivity in the synthesis of complex active pharmaceutical ingredients (APIs) such as PARP and kinase inhibitors[2][3].

Conformational Analysis & Comparative Data

To understand the utility of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, it must be compared against less hindered alternatives. The steric bulk dictates the dihedral angle of the ester, which in turn governs both its chemical stability and its electronic properties.

Quantitative & Qualitative Comparison Table
CompoundSubstitution PatternC1-Carbonyl Dihedral Angle (Est.)Relative Ester Hydrolysis RatePrimary Synthetic Utility
Methyl anthranilate 1,2-disubstituted~0° (Planar, H-bonded)FastStandard heterocycles
Methyl 3-amino-2-methylbenzoate 1,2,3-trisubstituted~45–60°ModerateSterically tuned APIs
Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate 1,2,3-trisubstituted (Bulky C2)>75° (Orthogonal)Very SlowN1,C7-disubstituted benzimidazoles

The Causality of the Clash: Because the C1 ester in the 2-methoxyethyl derivative is forced into an orthogonal geometry (>75° dihedral angle), its π∗ orbital can no longer overlap with the aromatic π system. This loss of conjugation raises the ground-state energy of the ester. Simultaneously, the bulky C2 side chain physically shields the carbonyl carbon from nucleophilic attack (e.g., by hydroxide ions), drastically reducing the rate of hydrolysis[1].

G A 1,2,3-Trisubstitution Pattern B Steric Clash: C2 Amine vs C1 Ester A->B C Ester Forced Out-of-Plane (Loss of Conjugation) B->C D Steric Shielding (Slowed Hydrolysis) C->D E Regioselective Reactivity (C3 > C2 Nucleophilicity) C->E

Logical flow mapping 1,2,3-trisubstitution to conformational changes and altered reactivity.

Impact on Reactivity: Regioselectivity in Synthesis

The differential steric environment between the two amines in Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate dictates its reactivity. The C3 primary amine is highly accessible, whereas the C2 secondary amine is buried beneath the 2-methoxyethyl chain and the adjacent ester.

When synthesizing N1-alkyl-C7-ester benzimidazoles—a privileged scaffold in drug discovery—this differential nucleophilicity is exploited[4]. Electrophiles (such as orthoesters) will exclusively condense at the C3 primary amine first. The sterically encumbered C2 secondary amine is then forced into proximity to close the imidazole ring, yielding a benzimidazole where the N1-alkyl group and C7-ester are locked in a severe, atropisomeric clash[3].

G S1 Methyl 3-amino-2- ((2-methoxyethyl)amino)benzoate S3 C3-Amidine Intermediate (LC-MS Confirmed) S1->S3 Step 1 S2 Triethyl Orthoformate + Acid Catalyst S2->S3 S4 Intramolecular Cyclization (C2 Amine Attack) S3->S4 Step 2 S5 N1-(2-methoxyethyl)-C7-ester Benzimidazole S4->S5 Isolation

Stepwise regioselective cyclization workflow for assembling the sterically locked benzimidazole.

Experimental Workflow: Self-Validating Benzimidazole Cyclization

To harness this steric hindrance effectively, the cyclization protocol must be tightly controlled. The following methodology provides a self-validating system to ensure regioselective formation of the N1-(2-methoxyethyl)-1H-benzo[d]imidazole-7-carboxylate core without premature ester hydrolysis.

Step-by-Step Methodology

Step 1: Regioselective Condensation

  • Dissolve 1.0 equivalent of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate in anhydrous toluene (0.2 M concentration).

  • Add 1.5 equivalents of triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to 80°C for 2 hours.

  • Validation Checkpoint 1 (NMR): Take an aliquot and perform a crude 1 H NMR. The disappearance of the broad primary amine singlet (~5.0 ppm) and the retention of the secondary amine proton (~6.5 ppm) validates that condensation has occurred exclusively at the C3 position.

Step 2: Intramolecular Cyclization

  • Elevate the reaction temperature to 110°C (reflux) to drive the sterically hindered C2 secondary amine to attack the amidine intermediate[4].

  • Equip the flask with a Dean-Stark trap to remove ethanol by-product, driving the equilibrium forward.

  • Stir for 12–16 hours.

  • Validation Checkpoint 2 (LC-MS): Monitor the reaction via LC-MS. The mass of the intermediate amidine must fully transition to the [M+H] + of the cyclized benzimidazole. The ester mass must remain intact, proving that steric shielding successfully prevented transesterification or hydrolysis.

Step 3: Workup and Conformational Verification

  • Cool the mixture, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

  • Validation Checkpoint 3 (NOESY NMR): In the purified product, perform a 2D NOESY NMR experiment. A strong Nuclear Overhauser Effect (NOE) cross-peak between the N1-methylene protons of the 2-methoxyethyl group and the C7-methyl ester protons confirms the locked, orthogonal conformation characteristic of this highly hindered system.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for hand...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, a compound with potential significance in pharmaceutical research. By understanding and implementing these protocols, we can ensure a safe and productive laboratory environment.

Understanding the Risks: A Proactive Approach to Safety

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2][3]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of aerosols may be harmful.[4]

  • Potential for Systemic Effects: As an aromatic amine, there is a potential for long-term health effects with repeated exposure.[1]

Hazard CategoryPotential RiskRecommended Precaution
Contact Skin and eye irritationWear appropriate gloves, lab coat, and eye protection.
Inhalation May cause respiratory tract irritationHandle in a well-ventilated area or chemical fume hood.
Ingestion Harmful if swallowedDo not eat, drink, or smoke in the laboratory.
Chronic Potential for long-term effects due to aromatic amine structureMinimize exposure through engineering controls and PPE.
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate. The following PPE is mandatory to create a barrier between you and the chemical.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5]

  • Hand Protection: Wear nitrile rubber gloves with a minimum thickness of 0.11 mm. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[6][7]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against spills.[5]

  • Respiratory Protection: Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[8][9]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Enter Lab Enter Lab Inspect PPE Inspect PPE Enter Lab->Inspect PPE Don Lab Coat Don Lab Coat Inspect PPE->Don Lab Coat Don Goggles/Face Shield Don Goggles/Face Shield Don Lab Coat->Don Goggles/Face Shield Don Gloves Don Gloves Don Goggles/Face Shield->Don Gloves Handle Chemical Handle Chemical Don Gloves->Handle Chemical Remove Gloves Remove Gloves Handle Chemical->Remove Gloves Remove Lab Coat Remove Lab Coat Remove Gloves->Remove Lab Coat Remove Goggles/Face Shield Remove Goggles/Face Shield Remove Lab Coat->Remove Goggles/Face Shield Wash Hands Wash Hands Remove Goggles/Face Shield->Wash Hands

PPE Donning and Doffing Workflow
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.

  • Preparation:

    • Before beginning work, ensure that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Clearly label all containers.

    • Locate the nearest eyewash station and safety shower.[9]

  • Handling:

    • Conduct all manipulations of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Storage:

    • Store Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate in a tightly sealed, properly labeled container.[5]

    • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • Segregate from incompatible chemicals, particularly acids and bases.[10][11]

Emergency Response: Spill and Exposure Protocols

In the event of a spill or exposure, a swift and informed response is critical.

Spill Cleanup:

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill pillow.[12]

    • Starting from the outside of the spill and working inwards, carefully scoop the absorbed material into a designated, labeled waste container.[12]

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

    • Decontaminate the area with soap and water.[13]

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If the spill involves a flammable solvent, turn off any ignition sources if it is safe to do so.[13]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.[14]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill_Response_Workflow cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill < 100 mL (in fume hood) Large Spill Large Spill Assess Spill Size->Large Spill > 100 mL (outside fume hood) Alert Colleagues Alert Colleagues Small Spill->Alert Colleagues Evacuate Lab Evacuate Lab Large Spill->Evacuate Lab Don PPE Don PPE Alert Colleagues->Don PPE Absorb Spill Absorb Spill Don PPE->Absorb Spill Collect Waste Collect Waste Absorb Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Alert Others Alert Others Evacuate Lab->Alert Others Isolate Area Isolate Area Alert Others->Isolate Area Contact EHS Contact EHS Isolate Area->Contact EHS

Chemical Spill Response Workflow
Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility.[15][16] All waste generated from handling Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed plastic bag.

    • Liquid waste containing this compound should be collected in a designated, labeled, and sealed container.

    • Do not mix this waste with other incompatible waste streams. At a minimum, segregate acids, bases, flammables, and oxidizers.[10][17]

  • Container and Labeling:

    • Waste containers must be made of a compatible material and have a tightly fitting lid.[17]

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate".[17] Include the approximate concentration if in solution.

  • Disposal Procedure:

    • Store waste in a designated satellite accumulation area within the laboratory.[10]

    • Arrange for pickup and disposal through your institution's hazardous waste management program.[14]

    • Empty containers must be triple rinsed with a suitable solvent before disposal. The rinsate must be collected as hazardous waste.[17]

By adhering to these guidelines, you contribute to a culture of safety and responsibility within our scientific community. Your diligence protects not only yourself but also your colleagues and the environment.

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). SDS Manager. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Chemical Safety. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet. (2021, September 16). Kobo Products. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Safety Data Sheet: Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc. Retrieved from [Link]

  • Safe Operating Procedure Laboratory Chemical Spills. (n.d.). The University of Texas at Arlington. Retrieved from [Link]

  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology. Retrieved from [Link]

  • Laboratory Spills. (n.d.). University of North Florida. Retrieved from [Link]

  • Safety Data Sheet. (2023, January 10). 3M. Retrieved from [Link]

  • Chemical Storage. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved from [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24). ACS Publications. Retrieved from [Link]

  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. Retrieved from [Link]

  • Management of Waste. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. (n.d.). JRC Publications Repository. Retrieved from [Link]

Sources

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